3-Cyclopropyl-4-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNWNGOSDSUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737913 | |
| Record name | 3-Cyclopropyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-68-8 | |
| Record name | 3-Cyclopropyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Cyclopropyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 3-Cyclopropyl-4-methylpyridine. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures, predictive models, and established chemical principles to offer a robust profile for researchers in drug discovery and organic synthesis.
Molecular Structure and Physicochemical Properties
This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. It is substituted with a cyclopropyl group at the 3-position and a methyl group at the 4-position. The unique electronic and steric nature of the cyclopropyl group, coupled with the inherent properties of the 4-methylpyridine core, results in a molecule with distinct characteristics relevant to medicinal chemistry and materials science.
Structural and Electronic Effects
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1] This inherent electronic property is modulated by the substituents. The methyl group at the 4-position is a weak electron-donating group through induction and hyperconjugation, slightly increasing the electron density of the ring.
The cyclopropyl group at the 3-position exhibits a dual electronic nature. It can donate electron density to the aromatic ring through its strained sigma bonds, which have significant p-character. This property can influence the reactivity of the pyridine ring in electrophilic substitution reactions.[2] The unique stereoelectronic properties of the cyclopropyl group are known to modulate the reactivity, lipophilicity, and pharmacokinetic profiles of drug molecules.[3]
Diagram: Logical Relationship of Substituent Effects
Caption: Influence of substituents on the pyridine core's properties.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of 4-methylpyridine and the known effects of a cyclopropyl substituent, supplemented by computational predictions.
| Property | Predicted Value | Rationale and Authoritative Justification |
| Molecular Formula | C₉H₁₁N | Calculated from the molecular structure. |
| Molecular Weight | 133.19 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid | Pyridine and its simple alkyl derivatives are typically liquids at room temperature.[4] |
| Boiling Point | ~170-180 °C | The boiling point of 4-methylpyridine is 145 °C. The addition of a cyclopropyl group increases the molecular weight and van der Waals forces, leading to an elevated boiling point. Predictive models for substituted pyridines support this estimation.[5] |
| Melting Point | Not applicable (liquid at STP) | Based on the predicted liquid state at standard temperature and pressure. |
| Solubility | Moderately soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, acetone) | The pyridine nitrogen can form hydrogen bonds with water, conferring some aqueous solubility. The hydrocarbon character of the methyl and cyclopropyl groups enhances solubility in organic solvents. |
| pKa (of conjugate acid) | ~6.2 - 6.5 | The pKa of the 4-methylpyridinium ion is 5.98. The electron-donating nature of the cyclopropyl group is expected to increase the basicity of the pyridine nitrogen, thus raising the pKa of its conjugate acid. Computational pKa prediction models for substituted pyridines corroborate this trend.[6][7] |
| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The addition of the cyclopropyl group significantly increases the lipophilicity compared to 4-methylpyridine. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. These methods are widely used for the formation of carbon-carbon bonds on heterocyclic rings.[2][8][9][10]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
This approach utilizes a halopyridine derivative and a cyclopropylboronic acid derivative.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-4-methylpyridine
-
Cyclopropylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylpyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents.
Reactions at the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It readily reacts with acids to form pyridinium salts.[11] It can also act as a ligand for metal centers and undergo alkylation and acylation at the nitrogen.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom.[1] Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions and proceed at the 3- and 5-positions.[12] The presence of the electron-donating methyl and cyclopropyl groups may slightly activate the ring towards electrophilic attack, but substitution is still expected to be less facile than in benzene derivatives.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[13][14][15] However, in this compound, there are no good leaving groups at these positions, so this type of reaction is unlikely without prior functionalization.
Reactions of the Methyl Group
The methyl group at the 4-position can undergo oxidation to a carboxylic acid under strong oxidizing conditions.[16][17][18][19][20] It can also be a site for radical halogenation.
Reactions Involving the Cyclopropyl Group
The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. However, in many contexts, the cyclopropyl group is relatively stable and serves to modulate the electronic and steric properties of the molecule.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl protons, and the cyclopropyl protons.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2- and 6-positions will be the most downfield due to their proximity to the nitrogen atom.[21]
-
Methyl Protons: A singlet at around δ 2.3-2.5 ppm.
-
Cyclopropyl Protons: A set of multiplets in the upfield region (typically δ 0.5-1.5 ppm). The unique chemical shifts of cyclopropyl protons are due to the ring current effect of the strained ring.[16]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 120-150 ppm).
-
Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).
-
Cyclopropyl Carbons: Signals in the upfield aliphatic region (typically δ 0-15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-H bending: Various bands in the fingerprint region.
FT-IR spectroscopy is a powerful tool for confirming the presence of the pyridine ring and the aliphatic substituents.[17]
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 133.19. The fragmentation pattern can provide further structural information, with potential fragmentation of the cyclopropyl and methyl groups.
Applications in Drug Discovery
The incorporation of a cyclopropyl group into a molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties.[3][8][15][22][23] The cyclopropyl moiety can:
-
Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]
-
Enhance Potency: The rigid nature of the cyclopropyl group can lock a molecule into a more favorable conformation for binding to a biological target.
-
Modulate Lipophilicity: The cyclopropyl group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The this compound scaffold is a promising starting point for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[8]
Safety and Handling
Pyridine and its derivatives should be handled with appropriate safety precautions. They are generally flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[4][24][25][26][27]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a novel heterocyclic compound with significant potential in drug discovery and organic synthesis. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and its expected reactivity and spectroscopic characteristics. The unique combination of the electron-deficient pyridine ring with the electron-donating methyl and cyclopropyl groups makes this molecule an attractive scaffold for further investigation.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 229-247). John Wiley & Sons, Inc.
- Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303-6314.
- Carl ROTH GmbH + Co. KG. (2023).
- Casasnovas, R., Frau, J., Ortega-Castro, J., & Munoz, F. (2009). Theoretical pKa calculations of substituted pyridines. Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
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- Talele, T. T. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.
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- Trachtenberg, E. N., & Odian, G. (1962). The Transmission of Conjugative Effects by the Cyclopropane Ring. Journal of the American Chemical Society, 84(23), 4600-4604.
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
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An In-depth Technical Guide to 3-Cyclopropyl-4-methylpyridine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties.[1] When functionalized with a cyclopropyl group, the resulting scaffold gains unique conformational rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[2] 3-Cyclopropyl-4-methylpyridine is a prime exemplar of this synergistic combination, emerging as a valuable building block for the synthesis of complex molecular architectures in drug discovery programs. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its applications for researchers and drug development professionals.
Core Molecular Attributes of this compound
This section details the fundamental chemical and physical properties of this compound, providing a foundational dataset for its use in synthetic and medicinal chemistry.
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and corresponding molecular weight.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | [2] |
| Monoisotopic Mass | 133.089149355 Da | [2] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for this compound is not extensively published, the following table includes key computed properties that guide its handling and application.
| Property | Value | Source |
| XLogP3-AA | 2.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| Complexity | 118 | [2] |
Note: The physical state, melting point, and boiling point have not been publicly reported and would need to be determined experimentally.
Synthesis of this compound: A Validated Protocol
The construction of the this compound scaffold can be efficiently achieved through a palladium-catalyzed Suzuki coupling reaction. This method offers a reliable and scalable route for researchers.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate.[3] In the synthesis of this compound, a substituted pyridine halide is coupled with cyclopropylboronic acid.
Experimental Protocol
This protocol is adapted from a general procedure for the Suzuki coupling of aryl halides with cyclopropylboronic acid.[4]
Starting Materials:
-
3-Bromo-4-methylpyridine (or other suitable 3-halo-4-methylpyridine)
-
Cyclopropylboronic acid
-
Potassium phosphate tribasic heptahydrate (K₃PO₄·7H₂O)
-
Palladium catalyst (e.g., C₄₅H₅₃ClFeNO₂PPd)[4]
-
Toluene
-
Water
Step-by-Step Procedure:
-
To a solution of the 3-halo-4-methylpyridine (0.25 mmol) and cyclopropylboronic acid (0.5 mmol) in toluene (2.0 mL) and water (100 µL), add potassium phosphate (0.75 mmol) and the palladium catalyst (1 mol %).[4]
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 8 hours.[4]
-
Upon completion, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield this compound.[4]
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Caption: Suzuki coupling workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl group, and the cyclopropyl group.
-
Pyridine Protons: Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm region.
-
Methyl Protons: A singlet for the methyl group protons is anticipated around δ 2.2-2.5 ppm.
-
Cyclopropyl Protons: The methine and methylene protons of the cyclopropyl ring will appear as multiplets in the upfield region, typically between δ 0.5-2.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Pyridine Carbons: Aromatic carbons of the pyridine ring are expected in the δ 120-150 ppm range.
-
Methyl Carbon: The methyl carbon should appear around δ 15-20 ppm.
-
Cyclopropyl Carbons: The cyclopropyl carbons will be observed in the upfield region, typically between δ 5-15 ppm.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 133.1, corresponding to the molecular weight of the compound.
Applications in Drug Development
The this compound moiety is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic incorporation of this scaffold can influence a compound's biological activity and pharmacokinetic properties.
The pyridine nucleus is a common feature in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[5] The cyclopropyl group is known to enhance metabolic stability and can act as a bioisostere for other functional groups, often leading to improved potency and reduced off-target effects.[6]
While specific drugs containing the this compound core are not yet on the market, its structural alerts suggest its utility in the design of novel therapeutics targeting a range of diseases.
Conclusion
This compound represents a strategically important building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. The unique combination of the pyridine core and the cyclopropyl substituent offers a compelling platform for the development of novel therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. This guide provides the foundational knowledge required for the effective utilization of this promising scaffold in research and development.
References
- Zhang, M., Cui, X., Chen, X., Wang, L., Li, J., Wu, Y., Hou, L., & Wu, Y. (2012).
- Daina, A., & Zoete, V. (2011). The Pyridine Ring in Medicinal Chemistry. In Pyridine and Its Derivatives: Supplement to the Chemistry of Heterocyclic Compounds (pp. 1-28). John Wiley & Sons, Inc.
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
Humane Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved January 24, 2026, from [Link]
-
Grokipedia. (n.d.). 4-Methylpyridine. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, December 29). 4-Methylpyridine. Retrieved January 24, 2026, from [Link]
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3-Cyclopropyl-4-methylpyridine: A Technical Guide to a Versatile Heterocyclic Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-cyclopropyl-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry. We will explore its structural attributes, plausible synthetic routes, reactivity, and its prospective applications in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage novel scaffolds for next-generation pharmaceuticals.
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets and influencing pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic character to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
The introduction of a cyclopropyl group into molecular scaffolds has become an increasingly important strategy in drug design.[2][3] This small, strained carbocycle is not merely a simple alkyl substituent. Its unique electronic nature, arising from the increased s-character of its C-H bonds and the π-character of its C-C bonds, confers a range of desirable properties.[4] These include enhanced metabolic stability by blocking sites of oxidative metabolism, increased potency through conformational rigidity, and modulation of physicochemical properties such as pKa and lipophilicity.[2][3]
This guide focuses on the convergence of these two powerful motifs in the form of this compound, a building block poised for significant impact.
Physicochemical and Structural Profile of this compound
While extensive experimental data for this compound is not widely published, we can infer its key properties based on the well-characterized 4-methylpyridine (γ-picoline) and the known effects of the cyclopropyl group.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁N | - |
| Molecular Weight | 133.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar alkylpyridines.[5] |
| Boiling Point | ~160-170 °C | Higher than 4-methylpyridine (145 °C) due to increased molecular weight and van der Waals interactions.[6] |
| pKa (of conjugate acid) | ~6.0-6.2 | The cyclopropyl group is weakly electron-donating, which should slightly increase the basicity compared to 4-methylpyridine (pKa of 5.98).[6] |
| LogP | ~2.0-2.5 | Increased lipophilicity compared to 4-methylpyridine (LogP of 1.22) due to the addition of the cyclopropyl group.[5] |
Structural and Electronic Considerations:
-
The pyridine nitrogen provides a key site for hydrogen bonding and salt formation.
-
The 4-methyl group is an electron-donating group, which can influence the reactivity of the pyridine ring.
-
The 3-cyclopropyl group, with its partial π-character, can engage in favorable interactions with biological targets and provides a rigid, conformationally constrained substituent.[4] This rigidity can be advantageous in reducing the entropic penalty of binding to a protein.
Proposed Synthesis of this compound
A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.
The proposed synthetic pathway involves the cross-coupling of a suitable halopyridine, such as 3-bromo-4-methylpyridine, with cyclopropylboronic acid.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar transformations.[9]
Materials:
-
3-Bromo-4-methylpyridine
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture).
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle. Potassium carbonate is a common and effective choice.
-
Aqueous/Organic Biphasic System: This solvent system is often used in Suzuki couplings to dissolve both the organic-soluble starting materials and the inorganic base.
Reactivity and Strategic Functionalization
This compound offers several handles for further chemical modification, making it a versatile building block.
Caption: Potential sites of reactivity on the this compound scaffold.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can be readily oxidized to the corresponding N-oxide or quaternized with alkyl halides. N-oxidation can facilitate subsequent functionalization of the pyridine ring.
-
Methyl Group: The methyl group at the 4-position can be a site for various transformations. For example, it can be oxidized to an aldehyde or carboxylic acid, or undergo free-radical halogenation to introduce a handle for further coupling reactions.
-
Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The electron-donating methyl and cyclopropyl groups will activate the ring towards substitution and direct incoming electrophiles.
Applications in Drug Discovery: A Forward Look
The true value of this compound lies in its potential as a key intermediate in the synthesis of complex, biologically active molecules. Its structural features are highly desirable in modern drug discovery programs.
Case Study 1: Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The this compound scaffold can serve as a valuable fragment in this context. The pyridine nitrogen can act as a hinge-binding motif, while the cyclopropyl and methyl groups can be directed towards specific pockets within the kinase domain to enhance potency and selectivity.
Case Study 2: GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. The ligands that bind to these receptors often require a specific three-dimensional arrangement of functional groups. The rigid nature of the cyclopropyl group can help to lock a molecule into a bioactive conformation, which is advantageous for GPCR binding.
Workflow for Incorporating this compound in a Drug Discovery Cascade
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Navigating the Synthesis and Application of 3-Cyclopropyl-4-methylpyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of the Cyclopropyl Moiety in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous natural products and FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is a key approach to modulate the physicochemical and pharmacological properties of drug candidates. Among the vast array of possible substituents, the cyclopropyl group has emerged as a particularly valuable moiety.[2] Its unique stereoelectronic properties, including a strained three-membered ring system, introduce conformational rigidity and can significantly enhance metabolic stability, binding affinity, and potency of a molecule.[3][4] This guide focuses on a specific, yet highly promising building block: 3-Cyclopropyl-4-methylpyridine . We will delve into its commercial availability, provide a detailed synthetic strategy, predict its key physicochemical properties, and explore its potential applications in drug discovery.
Commercial Availability: A Niche Reagent Requiring Custom Synthesis
Numerous contract research organizations (CROs) and specialized chemical synthesis companies offer tailored synthesis services.[5][6][7] These organizations can provide the target compound on scales ranging from milligrams to kilograms, with varying levels of purity and analytical characterization to suit the specific needs of a drug discovery program.[5][8]
Table 1: Representative Custom Synthesis Providers
| Company/Organization Type | Service Models | Key Considerations |
| Full-Service CROs | Fee-for-Service (FFS), Full-Time Equivalent (FTE)[9][10] | Integrated services, experienced project management.[11][12] |
| Specialized Synthesis Labs | FFS, Batch Pricing[13] | Expertise in specific reaction classes, flexibility for smaller projects.[14][15] |
| Academic-Industrial Partnerships | Collaborative Research Agreements | Access to cutting-edge technologies and novel synthetic methods. |
When engaging a custom synthesis provider, it is crucial to establish a clear statement of work (SOW) that outlines the required quantity, purity, analytical data (e.g., ¹H NMR, ¹³C NMR, MS, HPLC), and delivery timeline.
A Proposed Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach
Given the absence of a published, dedicated synthesis for this compound, a robust and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16] This method is widely employed in the pharmaceutical industry for its tolerance of a broad range of functional groups and its scalability.[17][18][19] The proposed synthetic route commences with a commercially available starting material, 3-bromo-4-methylpyridine.
Step-by-Step Experimental Protocol (Proposed)
1. Materials:
-
Cyclopropylboronic acid (Commercially available)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
2. Reaction Setup:
-
To a flame-dried round-bottom flask, add 3-bromo-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
3. Reaction Conditions:
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Predicted Physicochemical and Spectroscopic Properties
In the absence of experimental data, the physicochemical properties of this compound can be reasonably estimated based on the known properties of 4-methylpyridine (γ-picoline) and the influence of the cyclopropyl substituent.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₉H₁₁N | - |
| Molecular Weight | 133.19 g/mol | - |
| Boiling Point | ~160-170 °C | Higher than 4-methylpyridine (145 °C) due to increased molecular weight and van der Waals forces.[22] |
| Density | ~0.96 g/mL | Similar to 4-methylpyridine (0.957 g/mL).[22] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. | The hydrophobic cyclopropyl group will likely reduce aqueous solubility compared to 4-methylpyridine. |
| pKa (of pyridinium ion) | ~6.0-6.2 | The electron-donating nature of the cyclopropyl group may slightly increase the basicity compared to 4-methylpyridine (pKa ~5.98).[22] |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons of the pyridine ring, the methyl group, and the cyclopropyl group.
-
Pyridine Protons (H-2, H-5, H-6): These protons will appear in the aromatic region, likely between δ 7.0 and 8.5 ppm. The H-2 and H-6 protons, being ortho to the nitrogen, will be the most downfield. The substitution pattern will lead to distinct coupling patterns.
-
Methyl Protons (4-CH₃): A singlet is expected around δ 2.3-2.5 ppm, similar to the methyl signal in 4-methylpyridine.[23]
-
Cyclopropyl Protons: The cyclopropyl group will show a complex multiplet in the upfield region, typically between δ 0.5 and 1.5 ppm. This will consist of the methine proton (CH) and the two sets of diastereotopic methylene protons (CH₂).
Applications in Drug Discovery: Leveraging the Cyclopropyl Advantage
The incorporation of a cyclopropyl group at the 3-position of a 4-methylpyridine scaffold offers several strategic advantages in drug design and development.
-
Metabolic Stability: The cyclopropyl group can block potential sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to improved binding affinity for its biological target.[4]
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and pKa, which can in turn influence absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Novel Chemical Space: As a less commonly explored building block, this compound offers access to novel chemical space, potentially leading to the discovery of compounds with new biological activities and intellectual property.
Conclusion
This compound represents a valuable, yet commercially scarce, building block for medicinal chemists. While its procurement necessitates a custom synthesis approach, the potential benefits of incorporating this scaffold into drug candidates are significant. The proposed Suzuki-Miyaura cross-coupling provides a reliable and scalable synthetic route. The predicted physicochemical and spectroscopic properties offer a solid foundation for the characterization and further derivatization of this promising molecule. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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Supporting Information. Indranil Chatterjee†, Deblina Roy† and Gautam Panda. [Link]
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SPECIFIC POLYMERS. SPECIFIC POLYMERS offers support in your Chemistry Research Projects. [Link]
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safety and handling of 3-Cyclopropyl-4-methylpyridine
An In-Depth Technical Guide to the Safety and Handling of 3-Cyclopropyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the dynamic landscape of pharmaceutical research and development, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. Among these, pyridine derivatives functionalized with unique moieties such as the cyclopropyl group have garnered significant interest. The cyclopropyl ring, with its distinct stereoelectronic properties, can confer advantageous physicochemical and pharmacological characteristics to a molecule, including enhanced potency, metabolic stability, and reduced off-target effects.[1][2] this compound represents a promising, albeit not extensively characterized, building block in this arena.
This guide is designed to provide a comprehensive overview of the safety and handling considerations for this compound. It is imperative to acknowledge that while specific safety data for this compound is limited, a robust understanding of its potential hazards can be extrapolated from closely related structural analogs, such as various methylpyridines. The information presented herein is a synthesis of established safety protocols for similar chemical entities and is intended to empower researchers to work with this compound in a safe and responsible manner.
Hazard Profile and Toxicological Assessment
Anticipated Hazards:
-
Flammability: Methylpyridines are generally flammable liquids and their vapors can form explosive mixtures with air.[3][4] It is prudent to treat this compound as a flammable substance.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5] Acute toxicity may manifest as irritation to the respiratory system.[6][7]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6][7]
Data on Structurally Similar Compounds:
| Compound | CAS Number | Key Hazards |
| 4-Methylpyridine | 108-89-4 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
| 3-Methylpyridine | 108-99-6 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| 3-Amino-4-methylpyridine | Not Available | Toxic if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6] |
| 3-Cyano-4-methylpyridine | 5444-01-9 | Harmful if swallowed. Causes skin and serious eye irritation.[8] |
Prudent Laboratory Handling and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is non-negotiable when handling novel chemical entities. The following guidelines are based on best practices for handling flammable and potentially toxic pyridine derivatives.
Engineering Controls:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Ensure adequate ventilation in the laboratory and storage areas.[6]
-
Use of explosion-proof electrical and lighting equipment is recommended, especially when handling larger quantities.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[8][9]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[9] A lab coat or chemical-resistant apron is also required.[9]
-
Respiratory Protection: For situations where vapor concentrations may exceed exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]
Safe Handling Workflow:
Conclusion
This compound is a compound of interest for drug discovery and development, offering the potential for novel therapeutic agents. While specific safety data is sparse, a comprehensive understanding of the hazards associated with its structural analogs allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound with the necessary precautions, ensuring a safe and productive research environment.
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- SAFETY DATA SHEET - 4-methylpyridine. Sigma-Aldrich.
- Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram.
- Safety Data Sheet - 3-Cyclopropyl-2-methylpyridine. CymitQuimica.
- 4-METHYLPYRIDINE. CAMEO Chemicals.
- 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- 4-Methylpyridine. Wikipedia.
- SAFETY DATA SHEET - 3-Cyano-4-methylpyridine. Fisher Scientific.
- SAFETY D
- 3-Methylpyridine: Synthesis and Applic
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
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- 3-Cyclopropyl-2-(4-fluorophenyl)-6-methylpyridine. PubChem.
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- 3-Bromo-4-cyclopropyl-5-methylpyridine. PubChem.
- 4-Chloro-3-methylpyridine hydrochloride SDS. ECHEMI.
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- 4-Methylpyridine. PubChem.
- 3-Methylpyridine 99%. Sigma-Aldrich.
- 4-Methylpyridine for synthesis. Sigma-Aldrich.
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Introduction: The Significance of the Cyclopropyl-Pyridine Moiety
An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a key structural motif in a variety of biologically active molecules and functional materials. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, coupled with the versatile chemical nature of the pyridine ring, make this combination particularly attractive in medicinal chemistry and drug discovery. The 4-methyl substituent further provides a valuable handle for subsequent functionalization or can play a crucial role in modulating the molecule's interaction with biological targets. This guide provides a detailed exploration of the principal synthetic strategies for accessing this compound, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations.
Retrosynthetic Analysis: Devising Pathways to the Target Molecule
A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most direct approaches involve either the formation of the C-C bond between the cyclopropyl group and the pyridine ring or the construction of the pyridine ring itself with the desired substituents already in place.
Caption: Retrosynthetic approaches to this compound.
This guide will focus on two primary strategies:
-
Functionalization of a Pre-formed Pyridine Ring: This approach leverages the well-established chemistry of pyridine functionalization, particularly palladium-catalyzed cross-coupling reactions.
-
De Novo Synthesis of the Pyridine Ring: This strategy involves the construction of the pyridine heterocycle from acyclic precursors.
Part 1: Synthesis via Cross-Coupling Reactions
The most robust and widely applicable strategy for the synthesis of this compound involves the cross-coupling of a 3-halo-4-methylpyridine with a suitable cyclopropyl-organometallic reagent. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this transformation.[1][2]
Preparation of the Key Intermediate: 3-Bromo-4-methylpyridine
A reliable synthesis of the 3-bromo-4-methylpyridine precursor is crucial. A common and effective route begins with the nitration of 4-methylpyridine, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer-type bromination.[3]
Caption: Synthesis of 3-Bromo-4-methylpyridine.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine [3]
-
Nitration of 4-Methylpyridine:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 4-methylpyridine, maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise, keeping the temperature between 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-nitropyridine.
-
-
Reduction to 3-Amino-4-methylpyridine:
-
Dissolve 4-methyl-3-nitropyridine in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-4-methylpyridine.
-
-
Bromination of 3-Amino-4-methylpyridine:
-
To a solution of 48% hydrobromic acid (HBr), add 3-amino-4-methylpyridine at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
To the resulting diazonium salt solution, add bromine and stir at room temperature.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-4-methylpyridine.
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is well-suited for coupling cyclopropylboronic acid with 3-bromo-4-methylpyridine.[1][4]
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling [4]
-
To a reaction vessel, add 3-bromo-4-methylpyridine, cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Negishi Coupling
The Negishi coupling provides an alternative to the Suzuki-Miyaura reaction, utilizing an organozinc reagent.[2][5] This can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare.
Experimental Protocol: Negishi Coupling
-
Preparation of Cyclopropylzinc Reagent:
-
To a solution of cyclopropyl bromide or iodide in an ethereal solvent (e.g., THF), add activated zinc dust.
-
Stir the mixture at room temperature until the formation of the organozinc reagent is complete.
-
-
Cross-Coupling Reaction:
-
To a separate reaction vessel containing 3-bromo-4-methylpyridine and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), add the freshly prepared cyclopropylzinc reagent solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield |
| Nitration | 4-Methylpyridine, HNO₃, H₂SO₄ | 0-60 °C | 70-85% |
| Reduction | 4-Methyl-3-nitropyridine, H₂, Pd/C | RT, 50 psi H₂ | >95% |
| Bromination | 3-Amino-4-methylpyridine, HBr, NaNO₂, Br₂ | 0 °C to RT | 80-90% |
| Suzuki Coupling | 3-Bromo-4-methylpyridine, Cyclopropylboronic acid, Pd catalyst, Base | 80-100 °C | 75-90% |
| Negishi Coupling | 3-Bromo-4-methylpyridine, Cyclopropylzinc halide, Pd catalyst | RT to 50 °C | 70-85% |
Part 2: De Novo Synthesis of the Pyridine Ring
An alternative strategy involves constructing the pyridine ring from acyclic precursors that already contain the cyclopropyl and methyl groups. The Hantzsch and Chichibabin pyridine syntheses are classical methods that can be adapted for this purpose.[6][7][8]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine. To synthesize this compound, a cyclopropyl-containing β-ketoester would be required.
Caption: Hantzsch synthesis approach for a this compound derivative.
Conceptual Protocol: Hantzsch Synthesis
-
A mixture of acetaldehyde, a cyclopropyl β-ketoester (e.g., ethyl 2-cyclopropyl-3-oxobutanoate), ethyl acetoacetate, and an ammonia source (e.g., ammonium acetate) in a solvent such as ethanol is heated to reflux.
-
The resulting dihydropyridine intermediate is then oxidized without isolation using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).
-
The final product would be a polysubstituted pyridine containing the desired 3-cyclopropyl and 4-methyl groups, which may require subsequent decarboxylation steps.
Chichibabin Pyridine Synthesis
The Chichibabin synthesis involves the condensation of aldehydes and/or ketones with ammonia at high temperatures over a catalyst.[6][8] A potential, though likely low-yielding, route to this compound could involve the reaction of cyclopropyl-containing carbonyl compounds with acetaldehyde and ammonia.
Conceptual Protocol: Chichibabin Synthesis
-
A gaseous mixture of a cyclopropyl aldehyde or ketone (e.g., cyclopropyl methyl ketone), acetaldehyde, and ammonia is passed over a heated heterogeneous catalyst (e.g., alumina or silica-alumina) at 350-500 °C.
-
The product mixture would likely contain a range of substituted pyridines, from which this compound would need to be isolated.
Conclusion
The synthesis of this compound is most reliably achieved through the functionalization of a pre-existing 4-methylpyridine ring. The pathway involving the bromination of 3-amino-4-methylpyridine to form 3-bromo-4-methylpyridine, followed by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Negishi coupling, offers a high-yielding and versatile approach. While de novo syntheses like the Hantzsch and Chichibabin reactions present alternative strategies, they may require more specialized starting materials and offer less regiochemical control. The choice of synthetic route will ultimately depend on the availability of starting materials, the required scale of the synthesis, and the specific expertise and equipment available to the research team.
References
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
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Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. ResearchGate. [Link]
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Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chem Asian J., 19(18), e202400467. [Link]
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3-pyridylboronic acid. Organic Syntheses Procedure. [Link]
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Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]
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Krasovskiy, A., et al. (2011). Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. Chemical Science, 2(3), 539-543. [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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Chichibabin pyridine synthesis. Wikipedia. [Link]
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Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
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Paju, A., et al. (2015). Negishi cross-coupling of the silyl-protected 3-bromoenol of 1,2-cyclopentanedione with primary and secondary alkylzinc reagents using Pd-catalysts affords 3-alkyl substituted 1,2-cyclopentanediones in good yield. Tetrahedron, 71(48), 9313-9320. [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
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Yu, Z. X., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. Accounts of Chemical Research. [Link]
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Hantzsch pyridine synthesis. Wikipedia. [Link]
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Chichibabin pyridine synthesis reaction. Chemistry Notes. [Link]
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Stevens, J. R., Beutel, R. H., & Chamberlin, E. (1942). 3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine. Journal of the American Chemical Society, 64(5), 1093-1095. [Link]
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Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. [Link]
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Nishiwaki, N., et al. (2006). Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Synlett, 2006(09), 1437-1439. [Link]
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Cyclopropanation. Wikipedia. [Link]
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Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. BAUN Fen Bilimleri Enstitüsü Dergisi, 24(2), 750-756. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses Procedure. [Link]
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Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Arnold, F. H., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 144(42), 19466-19472. [Link]
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
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Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 47. [Link]
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Chichibabin pyridinium synthesis. ResearchGate. [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
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Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. [Link]
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Yu, Z. X., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications. Accounts of Chemical Research. [Link]
-
Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 89, 76. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
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Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]
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The Cyclopropyl-Pyridine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of small, conformationally constrained structural motifs is a foundational principle in modern drug design. Among these, the cyclopropyl group, particularly when appended to a pyridine scaffold, has emerged as a "privileged" fragment. Its unique stereoelectronic properties offer medicinal chemists a powerful tool to overcome multifaceted challenges in drug development, from enhancing metabolic stability to improving target potency and selectivity. This guide provides an in-depth analysis of the cyclopropyl-pyridine core, elucidating the physicochemical principles that govern its biological activity. We will explore its impact on pharmacokinetics and pharmacodynamics, detail key therapeutic applications with a focus on kinase inhibition, provide robust experimental protocols for synthesis and evaluation, and present a forward-looking perspective on its future in drug discovery.
The Cyclopropyl Group: More Than Just a Small Ring
From a medicinal chemistry perspective, the cyclopropyl ring is not merely a saturated carbocycle; it is a versatile modulator of molecular properties. Its strained three-membered ring structure imparts unique characteristics that are highly advantageous in drug design.[1][2]
Unique Physicochemical & Stereoelectronic Properties
The value of the cyclopropyl moiety stems from several key features:
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group acts as a rigid linker, locking the conformation of the molecule. This pre-organization for binding to a biological target can reduce the entropic penalty of binding, thereby enhancing potency.[1][3]
-
Enhanced sp³ Character & Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes.[1][3] This high C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[4] This "metabolic blocking" effect can significantly improve a drug's half-life and oral bioavailability.[3][4]
-
Pi-Character and Electronic Interactions: The "bent" C-C bonds of the cyclopropyl ring possess significant p-orbital character, allowing them to act as a bioisostere for alkenes or phenyl rings in certain contexts.[1][2] This enables participation in π-stacking or other electronic interactions within a target's binding site, contributing to affinity.
By combining these features with the versatile pyridine ring—a key scaffold in numerous FDA-approved drugs known for its hydrogen bonding capabilities and synthetic tractability—the cyclopropyl-pyridine core becomes a powerful building block for creating potent, selective, and metabolically robust drug candidates.[2][5]
Key Biological Activities & Therapeutic Targets
The cyclopropyl-pyridine motif is prevalent across a range of therapeutic areas, demonstrating its broad utility. Its most prominent application, however, lies in the field of oncology, particularly in the design of protein kinase inhibitors.
Oncology: A Focus on Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6][7] The cyclopropyl-pyridine scaffold has proven to be exceptionally effective in this domain.
-
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in various cancers.[6][7] Several potent c-Met inhibitors feature the cyclopropyl-pyridine core. The pyridine acts as a hinge-binding element, forming crucial hydrogen bonds in the ATP-binding pocket of the kinase, while the cyclopropyl group often extends into a hydrophobic region, enhancing affinity and selectivity.[8]
-
TYK2 Inhibition in Autoimmune Diseases: Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key target for autoimmune diseases like psoriasis and rheumatoid arthritis.[9] Structure-activity relationship (SAR) studies on TYK2 inhibitors have shown that the cyclopropyl moiety is often critical for potent activity. For example, in a series of acyl compounds based on the clinical candidate BMS-986165, replacing the cyclopropyl group with other functionalities led to a partial or complete loss of biological activity.[9] This highlights the specific and beneficial interactions afforded by the ring.
The diagram below illustrates the general mechanism of a Type I kinase inhibitor, where the pyridine core engages the hinge region of the kinase.
Caption: General binding mode of a cyclopropyl-pyridine kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the cyclopropyl-pyridine core has yielded crucial insights into the structural requirements for optimal activity. A key takeaway from multiple studies is the sensitivity of biological activity to the nature and placement of the cyclopropyl group.
| Modification | Observation | Implication for Design | Reference |
| Cyclopropyl Removal | In a series of TYK2 inhibitors, replacement of a cyclopropylamide with a linear n-butylhydroxy or a carboxyl group resulted in a complete loss of activity. | The cyclopropyl group is not just a simple linker; its specific conformation and electronic properties are essential for target engagement. | [9] |
| Cyclopropyl Replacement | Replacing the cyclopropyl group with a slightly larger, more flexible azetidine ring led to a partial loss of activity. | While some flexibility may be tolerated, the rigid scaffold of the cyclopropyl ring is optimal for maintaining the necessary binding conformation. | [9] |
| Amide Inversion | Reversing the amide linkage attached to the cyclopropyl group (from -C(O)NH- to -NHC(O)-) caused a complete loss of activity. | The precise orientation of hydrogen bond donors and acceptors is critical, and the cyclopropyl group helps to correctly position the attached pharmacophore. | [9] |
| Substitution on Pyridine | The introduction of specific groups (e.g., -OMe, -OH) on the pyridine ring can enhance antiproliferative activity against various cancer cell lines. | The pyridine core can be further decorated to exploit additional binding interactions and fine-tune the molecule's overall physicochemical properties. | [5] |
These findings underscore the importance of the cyclopropyl moiety as a "linchpin" that correctly orients other functional groups for productive interactions with the biological target.
Experimental Workflows for Synthesis and Evaluation
A critical component of drug discovery is the ability to reliably synthesize and test novel chemical entities. Below are representative, field-proven protocols for the creation and biological assessment of cyclopropyl-pyridine derivatives.
Synthesis Protocol: Modular Copper-Catalyzed Cascade Reaction
From a process chemistry standpoint, a modular and convergent synthesis is highly desirable. A robust method for preparing highly substituted pyridines involves a copper-catalyzed cascade reaction. This approach offers excellent functional group tolerance and utilizes readily available starting materials.[10]
Objective: To synthesize a substituted 2-cyclopropyl-pyridine derivative.
Methodology:
-
Preparation of Starting Materials:
-
Synthesize the required α,β-unsaturated ketoxime O-pentafluorobenzoate from the corresponding enone.
-
Obtain the desired cyclopropylboronic acid (commercially available or synthesized via standard methods).
-
-
Copper-Catalyzed Cross-Coupling:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv).
-
Add cyclopropylboronic acid (1.2 equiv).
-
Add the copper catalyst, such as Cu(OAc)₂ (10 mol %).
-
Add a suitable ligand, e.g., a phosphine ligand (20 mol %).
-
Add a non-polar solvent such as toluene.
-
-
Reaction Cascade:
-
Heat the reaction mixture to 80-100 °C. The reaction proceeds through a cascade:
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target cyclopropyl-substituted pyridine.
-
The workflow for this synthetic and evaluation process is outlined below.
Sources
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- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The 3-Cyclopropyl-4-methylpyridine Scaffold: A Technical Guide to Reactivity and Application in Drug Discovery
Abstract
The 3-cyclopropyl-4-methylpyridine scaffold is a compelling structural motif in modern medicinal chemistry, offering a unique combination of rigidity, metabolic stability, and modulated electronic properties. This guide provides an in-depth analysis of the scaffold's reactivity, offering researchers and drug development professionals a comprehensive understanding of its chemical behavior. We will explore the intricate interplay of the cyclopropyl and methyl substituents on the pyridine core, detailing their influence on electrophilic and nucleophilic substitution, radical reactions, and transition-metal-catalyzed cross-coupling reactions. This document is designed to be a practical resource, replete with field-proven insights, detailed experimental protocols, and visual aids to facilitate the strategic application of this valuable scaffold in drug design and synthesis.
Introduction: The Strategic Value of the this compound Core
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The introduction of a cyclopropyl group at the 3-position and a methyl group at the 4-position imparts a unique set of properties that can be strategically leveraged in drug design.
The cyclopropyl group , with its inherent ring strain and sp2-like character of its C-C bonds, can act as a "super-alkene" or a conformationally restricted alkyl substituent.[1] It is known to be a good π-electron donor, capable of influencing the electronic properties of the aromatic ring.[2] From a drug development perspective, the cyclopropyl moiety is often introduced to enhance metabolic stability by blocking potential sites of oxidation.[3][4] The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to metabolism by cytochrome P450 enzymes.[4]
The 4-methyl group is a simple yet effective modulating substituent. As an electron-donating group, it increases the electron density of the pyridine ring, which can influence its reactivity towards electrophiles and its pKa. The basicity of 4-methylpyridine (pKa of its conjugate acid is ~5.98) is slightly higher than that of pyridine itself, a factor that can be critical for target engagement and pharmacokinetic properties.[5]
This guide will dissect the reactivity of the this compound scaffold, providing a predictive framework for its functionalization and offering practical guidance for its incorporation into complex molecules.
Electronic and Steric Landscape: A Predictive Analysis
The combined electronic and steric effects of the 3-cyclopropyl and 4-methyl groups create a nuanced reactivity map for the pyridine ring.
-
Electronic Effects: Both the cyclopropyl and methyl groups are electron-donating. This increases the overall electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, although such reactions are still challenging. The increased electron density also enhances the basicity of the nitrogen atom.
-
Steric Hindrance: The 4-methyl group provides moderate steric hindrance at the adjacent C3 and C5 positions. The 3-cyclopropyl group further encumbers the C2 and C4 positions. This steric crowding plays a significant role in directing incoming reagents.
The interplay of these effects dictates the most probable sites of reaction, as we will explore in the following sections.
Key Reaction Classes and Regioselectivity
Radical Reactions: The Minisci Reaction
The Minisci reaction, a powerful tool for the C-H alkylation of electron-deficient heterocycles, is particularly well-suited for functionalizing the this compound scaffold. Given the electron-donating nature of the substituents, the pyridine ring is activated towards radical attack. The key question is one of regioselectivity: will the incoming radical favor the C2, C5, or C6 position?
Based on studies of similarly substituted pyridines, the C2 and C6 positions are the most likely sites of attack.[6] The 4-methyl group will sterically disfavor attack at C5. The electronic influence of the 3-cyclopropyl and 4-methyl groups is likely to direct the incoming radical to the ortho and para positions relative to the activating groups, which are C2 and C6. The C2 position is generally favored in Minisci reactions on pyridines due to stabilization of the intermediate radical cation by the nitrogen atom.
Predicted Regioselectivity for Minisci Reaction:
| Position | Predicted Reactivity | Rationale |
| C2 | Major Product | Electronically activated, sterically accessible. |
| C6 | Minor Product | Electronically activated, but potentially more sterically hindered than C2. |
| C5 | Negligible | Sterically hindered by the 4-methyl group. |
Experimental Protocol: Minisci-Type C-H Adamantylation
This protocol describes a representative Minisci reaction to introduce a bulky alkyl group at the C2 position.
Materials:
-
This compound
-
Adamantane-1-carboxylic acid
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Silver nitrate (AgNO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of this compound (1.0 mmol) and adamantane-1-carboxylic acid (2.0 mmol) in a mixture of DCM (5 mL) and water (5 mL), add silver nitrate (0.1 mmol).
-
Heat the mixture to 50 °C and add ammonium persulfate (2.0 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1-adamantyl)-3-cyclopropyl-4-methylpyridine.
Transition Metal-Catalyzed Cross-Coupling Reactions
To functionalize the scaffold with aryl, heteroaryl, or other carbon-based fragments, transition metal-catalyzed cross-coupling reactions are indispensable. This requires the prior introduction of a halide or a suitable boron-containing functionality.
Electrophilic halogenation of the electron-rich this compound ring is feasible. The directing effects of the substituents will favor halogenation at the C2 and C6 positions. Due to the steric bulk of the 3-cyclopropyl group, halogenation is most likely to occur at the C6 position.
Experimental Protocol: Electrophilic Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
-
Add N-bromosuccinimide (1.1 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-cyclopropyl-4-methylpyridine and 6-bromo-3-cyclopropyl-4-methylpyridine.
With a halogenated scaffold in hand, Suzuki-Miyaura coupling provides a versatile method for C-C bond formation.[7] The reactivity in the coupling reaction will depend on the position of the halide. A halide at the C2 or C6 position is expected to be more reactive than one at the C5 position.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-cyclopropyl-4-methylpyridine
Materials:
-
2-Bromo-3-cyclopropyl-4-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a degassed solution of 2-bromo-3-cyclopropyl-4-methylpyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), add potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Heat the reaction mixture to 100 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-4-methyl-2-phenylpyridine.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, a leaving group (typically a halide) must be present on the ring, and the ring must be sufficiently electron-deficient. Given the electron-donating nature of the cyclopropyl and methyl groups, the this compound scaffold is not highly activated for SNAr. However, if a strong electron-withdrawing group is also present on the ring, or if a very strong nucleophile is used, substitution can be achieved. The most favorable positions for SNAr on a pyridine ring are C2 and C4, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[8][9]
C-H Functionalization
Direct C-H functionalization is an increasingly important strategy for the efficient modification of heterocyclic scaffolds. For this compound, the C2 and C6 positions are the most likely targets for directed C-H activation, often utilizing a directing group on the nitrogen or a transient directing group. The steric environment around each position will play a crucial role in determining the regioselectivity.
Synthesis of the this compound Scaffold
A common synthetic route to this scaffold involves the construction of the substituted pyridine ring. One plausible approach is a multi-step synthesis starting from readily available precursors.
Synthetic Workflow:
Caption: A potential synthetic route to the this compound scaffold.
Metabolic Stability Considerations
As mentioned, the cyclopropyl group is often incorporated to enhance metabolic stability.[3][4] However, it is not a "magic bullet." In some cases, the cyclopropyl ring itself can be a site of metabolism, undergoing oxidation and even ring-opening.[3] Therefore, it is crucial to experimentally determine the metabolic fate of any new compound containing this scaffold. The primary sites of metabolism on the this compound core are likely to be the methyl group (oxidation to a primary alcohol) and potentially the pyridine ring itself (N-oxidation or hydroxylation).
Conclusion
The this compound scaffold presents a rich and nuanced reactivity profile that can be harnessed for the synthesis of novel and potent drug candidates. By understanding the interplay of the electronic and steric effects of the cyclopropyl and methyl substituents, medicinal chemists can strategically functionalize this core to optimize its pharmacological properties. This guide has provided a framework for predicting the reactivity of this scaffold and offered practical protocols for its manipulation. As the demand for novel chemical matter in drug discovery continues to grow, a thorough understanding of such versatile scaffolds will be paramount to success.
References
-
Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). ResearchGate. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]
-
Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. ResearchGate. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]
-
Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). ResearchGate. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
- Synthesis process of pyridine-N-oxide.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
- Preparation method of 3-amino-4-methylpyridine.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Sci-Hub. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]
-
3-Methylpyridine: Synthesis and Applications. PubMed. [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
4-Methylpyridine. Wikipedia. [Link]
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Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of 3-Cyclopropyl-4-methylpyridine Derivatives via Suzuki-Miyaura Coupling
Abstract
The 3-cyclopropyl-4-methylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer favorable metabolic stability, binding affinity, and physicochemical properties to drug candidates. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of this key intermediate via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and provide expert insights into process optimization and troubleshooting.
Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety
The incorporation of small, strained rings like cyclopropane into heterocyclic systems is a well-established strategy in drug discovery. The cyclopropyl group acts as a "bioisostere" for moieties like vinyl or isopropyl groups but with unique electronic properties and a rigid conformation that can lock a molecule into a bioactive conformation. Specifically, the this compound core is integral to a range of biologically active compounds. The Suzuki-Miyaura reaction stands out as the premier method for its construction due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[1][2]
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[3] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this catalytic cycle is paramount for rational optimization and troubleshooting.
The cycle consists of three fundamental steps:[5][6]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-halogen bond of the 3-halo-4-methylpyridine, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][5]
-
Transmetalation: The organic group from the boron reagent (cyclopropyl) is transferred to the palladium center. This crucial step requires activation of the organoboron species by a base. The base reacts with the cyclopropylboronic acid to form a more nucleophilic borate complex, which facilitates the transfer of the cyclopropyl group to the Pd(II) center, displacing the halide.[3][7]
-
Reductive Elimination: The two organic fragments (the pyridine and cyclopropyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]
Core Components: A Guide to Rational Reagent Selection
The efficiency of the synthesis is dictated by the judicious choice of catalyst, base, and solvent.
| Component | Recommended Choice | Rationale & Causality |
| Halopyridine | 3-Bromo-4-methylpyridine | The C-Br bond offers an optimal balance between reactivity and stability. While iodides are more reactive, they are often more expensive and less stable. Chlorides are more available but require more active catalysts and harsher conditions for efficient oxidative addition.[8][9] |
| Boron Reagent | Cyclopropylboronic Acid or Potassium Cyclopropyltrifluoroborate | Cyclopropylboronic acid is effective but can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially during prolonged storage or reaction times.[9] Potassium cyclopropyltrifluoroborate (CF₃BF₃K) is an air-stable, crystalline solid that serves as an excellent alternative, slowly releasing the boronic acid in situ and minimizing degradation.[8] |
| Palladium Precatalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. It incorporates a bulky, electron-rich phosphine ligand (dppf) that promotes reductive elimination and stabilizes the catalyst. Pd(OAc)₂ is a common, less expensive precatalyst that requires an external phosphine ligand. |
| Ligand | (If using Pd(OAc)₂) Tricyclohexylphosphine (PCy₃) or SPhos | For coupling with less reactive aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. PCy₃ is a classic, effective choice for many couplings.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to form the reactive boronate species for transmetalation without causing unwanted side reactions.[3][7] K₃PO₄ is effective and commonly used.[8] Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | A polar aprotic solvent is typically used to solubilize the organic components. The addition of water is crucial; it helps dissolve the inorganic base and facilitates the formation of the active boronate species, often accelerating the reaction.[1][4][10] |
Validated Protocol: Synthesis of this compound
This protocol describes a reliable procedure for the Suzuki-Miyaura coupling of 3-bromo-4-methylpyridine with cyclopropylboronic acid on a 1.0 mmol scale.
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 3-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | 172 | 1.0 | 1.0 |
| Cyclopropylboronic Acid | C₃H₇BO₂ | 85.90 | 129 | 1.5 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 1 mL | - | - |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylpyridine (172 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Inert Atmosphere Generation (Degassing): Seal the flask with a septum. Submerge the tip of a needle connected to an argon or nitrogen line below the surface of the solvent mixture. Bubble the inert gas through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg, 0.05 mmol) to the flask in one portion. Reseal the flask and continue bubbling with inert gas for another 5 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by analyzing a small, quenched aliquot.
-
Workup and Extraction: After the reaction is complete (as judged by the consumption of the starting bromide), cool the flask to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective for isolating the pure this compound.
-
Characterization: The pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected mass [M+H]⁺ is 134.09.
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. The following table provides guidance on common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous solvent (for some sensitive ligands).3. Ineffective base. | 1. Ensure thorough degassing; use fresh catalyst.2. Use anhydrous grade solvents.3. Switch to a stronger or more soluble base like Cs₂CO₃. |
| Significant Protodeboronation | 1. Cyclopropylboronic acid instability.2. Reaction temperature too high or time too long. | 1. Switch to potassium cyclopropyltrifluoroborate. This is the most reliable solution.[9]2. Use a slight excess (1.2-1.5 eq.) of the boron reagent.3. Reduce reaction temperature and monitor carefully to stop once the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Catalyst decomposition leading to palladium black.2. Reaction run at too high a concentration. | 1. Use a more robust ligand or precatalyst system.2. Ensure adequate stirring.3. Dilute the reaction mixture slightly. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Streaking on the silica gel column. | 1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress the basic pyridine's interaction with acidic silica. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable tool for the synthesis of this compound derivatives. By understanding the underlying mechanism and making informed choices regarding reagents and conditions, researchers can efficiently access this valuable building block for drug discovery and development programs. The protocol detailed herein provides a validated starting point that can be adapted and optimized for a wide range of substituted analogues.
References
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters, 2002, 43(39), 6987-6990 URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: Molecules, 2017, 22(2), 205 URL: [Link]
-
Title: Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex Source: European Journal of Organic Chemistry, 2003, 2003(17), 3247-3252 URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science, 2017, 8(7), 5038-5042 URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide 6 Source: ResearchGate (from Bioorganic & Medicinal Chemistry, 2019, 27(18), 4061-4071) URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: Catalysts, 2018, 8(10), 458 URL: [Link]
-
Title: ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Source: ChemInform, 2002, 33(52) URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (Nuno Ricardo Chemistry) URL: [Link]
-
Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: Organic Letters, 2008, 10(14), 3085–3088 URL: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective C-H Functionalization of 3-Cyclopropyl-4-methylpyridine
Introduction: The Strategic Value of C-H Functionalization in Pyridine Scaffolds
The pyridine motif is a cornerstone in medicinal chemistry, gracing a significant portion of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring and its substituents represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to novel analogues compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1][3][4] This late-stage functionalization approach is particularly valuable in drug discovery, enabling rapid diversification of lead compounds to explore structure-activity relationships (SAR).[3][4]
The subject of this guide, 3-Cyclopropyl-4-methylpyridine, presents a fascinating case study for regioselective C-H functionalization. The interplay of the sterically demanding cyclopropyl group at the C3 position and the electron-donating methyl group at C4 creates a nuanced electronic and steric landscape. This guide provides a detailed exploration of strategies and protocols for the selective functionalization of this molecule at five key positions: the C2, C5, and C6 positions of the pyridine ring, the methyl group, and the cyclopropyl moiety.
Understanding the Regiochemical Landscape of this compound
The inherent reactivity of the pyridine ring directs functionalization towards the C2, C4, and C6 positions due to the electron-withdrawing nature of the nitrogen atom. However, in this compound, the C4 position is blocked. The C2 and C6 positions are electronically activated and sterically accessible, making them primary targets for functionalization. The C5 position, being meta to the nitrogen, is the most electron-rich and sterically hindered C-H bond on the ring, presenting a significant challenge for selective activation. The methyl and cyclopropyl groups also possess C-H bonds that can be targeted with specific catalytic systems.
dot graph TD { A[this compound] --> B{C-H Functionalization Sites}; B --> C[C2-H (ortho)]; B --> D[C6-H (ortho)]; B --> E[C5-H (meta)]; B --> F[Methyl C-H]; B --> G[Cyclopropyl C-H]; }
Caption: Potential sites for C-H functionalization on this compound.
Part 1: Functionalization of the Pyridine Ring
C2 and C6-Position Functionalization: Leveraging Innate Reactivity
The C2 and C6 positions of this compound are the most electronically activated sites for C-H functionalization due to their ortho relationship to the ring nitrogen. Palladium catalysis is a powerful tool for achieving arylation and alkenylation at these positions. The choice between C2 and C6 functionalization will be primarily governed by steric hindrance, with the C2 position being slightly less hindered than the C6 position, which is flanked by the C5-H.
This protocol is adapted from established methods for the direct arylation of substituted pyridines.[5][6] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the pyridine nitrogen plays a key role in directing the palladium catalyst.[5]
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Add K₂CO₃ (2.0 mmol) or Cs₂CO₃ (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the C2 and C6 arylated products.
Expert Insights:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the reaction's efficiency and regioselectivity. For sterically hindered substrates, bulky electron-rich ligands such as XPhos or SPhos may provide better results.
-
Base: Cesium carbonate is often more effective than potassium carbonate in promoting C-H activation.
-
Regioisomer Separation: The C2 and C6 isomers may be difficult to separate by column chromatography. Careful optimization of the chromatographic conditions or the use of high-performance liquid chromatography (HPLC) may be necessary.
| Parameter | Condition | Expected Outcome |
| Catalyst | Pd(OAc)₂ | Arylation at C2 and C6 |
| Ligand | PPh₃, XPhos | Influences yield and regioselectivity |
| Base | K₂CO₃, Cs₂CO₃ | Promotes C-H activation |
| Temperature | 120-140 °C | Drives the reaction to completion |
| Yield | Moderate to good | Dependent on aryl halide and conditions |
C5-Position Functionalization: Overcoming the Meta-Challenge
Directing C-H functionalization to the C5 position of a 3,4-disubstituted pyridine is a significant synthetic challenge.[7] This requires overcoming the inherent electronic preference for the ortho positions. A common strategy involves the use of a removable directing group that can position the catalyst in proximity to the C5-H bond.
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group, which can then be further functionalized through Suzuki-Miyaura cross-coupling.[8] The regioselectivity of this reaction is often controlled by steric factors, making it suitable for targeting less accessible positions. By employing a directing group at the C3 position, it is possible to favor borylation at the C5 position.
Reaction Scheme:
Materials:
-
A suitable 3-substituted-4-methylpyridine with a directing group (e.g., an amide or picolinamide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF or cyclohexane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the directing group-containing pyridine substrate (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (0.03 mmol, 3 mol% Ir), and dtbpy (0.06 mmol, 6 mol%).
-
Add anhydrous solvent (5 mL).
-
Seal the reaction vessel and heat at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C5-borylated product.
-
The directing group can be subsequently removed or modified as needed.
Expert Insights:
-
Directing Group Selection: The choice of directing group is crucial for achieving high C5 selectivity. Amide-based directing groups are commonly employed and can often be removed under hydrolytic conditions.
-
Steric Influence: The steric bulk of the directing group and the substituents on the pyridine ring will play a significant role in directing the borylation to the C5 position.
dot graph LR { subgraph Directed C5-Borylation Workflow A[Substrate with Directing Group] -- B2pin2, [Ir] catalyst --> B{Iridium-Catalyzed C-H Borylation}; B --> C[C5-Borylated Pyridine]; C -- Suzuki-Miyaura Coupling --> D[C5-Functionalized Pyridine]; end }
Caption: Workflow for directed C5-functionalization via iridium-catalyzed borylation.
Part 2: Functionalization of the Substituents
Methyl Group Functionalization: Targeting the Benzylic-like C-H Bonds
The methyl group at the C4 position possesses C(sp³)-H bonds that are more reactive than aromatic C-H bonds under certain catalytic conditions. Rhodium catalysts have shown particular efficacy in the C-H functionalization of methyl groups on heterocyclic rings.[9]
This protocol is based on methodologies developed for the C-H arylation of methyl groups on aromatic and heteroaromatic systems.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or ester
-
[Rh(cod)Cl]₂
-
Suitable phosphine ligand (e.g., P(OPh)₃)
-
Oxidant (e.g., benzoquinone)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 5 mol% Rh), and the phosphine ligand (0.1 mmol, 10 mol%).
-
Add the oxidant (2.0 mmol) and anhydrous solvent (5 mL).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Oxidant: The choice of oxidant is critical for the catalytic cycle. Benzoquinone is commonly used, but other oxidants may be more effective depending on the specific substrate and coupling partner.
-
Competing Reactions: There is a possibility of competing functionalization on the pyridine ring (C2/C6). Careful optimization of the reaction conditions (catalyst, ligand, temperature) is necessary to maximize selectivity for the methyl group.
Cyclopropyl Group Functionalization: Activating Strained C-H Bonds
The C-H bonds of the cyclopropyl group are known to be more reactive than typical alkane C-H bonds due to their increased s-character. Palladium and rhodium catalysts have been successfully employed for the C-H functionalization of cyclopropyl groups, often with the aid of a directing group to control regioselectivity.[10][11][12]
This protocol utilizes a directing group strategy to achieve regioselective arylation of one of the C-H bonds on the cyclopropyl ring.
Reaction Scheme:
Sources
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- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]
- 9. Rhodium(II)-Catalyzed C-H Functionalization of Electron-Deficient Methyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-cyclopropyl-4-methylpyridine via Suzuki-Miyaura Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Cyclopropyl-Pyridine Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group is a highly valued structural motif.[1] Its unique conformational rigidity and electronic properties often impart favorable metabolic stability, binding affinity, and lipophilicity to parent molecules. When appended to a pyridine core, a prevalent scaffold in numerous pharmaceuticals, the resulting cyclopropyl-pyridine structure offers a compelling vector for exploring new chemical space. The target molecule of this protocol, 3-cyclopropyl-4-methylpyridine, serves as a key building block for more complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of its precursors.[1][2] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura reaction between 3-bromo-4-methylpyridine and cyclopropylboronic acid, enabling the efficient and scalable synthesis of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (3-bromo-4-methylpyridine) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a Pd(II) species.[2] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The subsequent step, transmetalation, requires the activation of the organoboron species (cyclopropylboronic acid) by a base.[5] The base coordinates to the boron atom, enhancing the nucleophilicity of the cyclopropyl group and facilitating its transfer to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The final step is reductive elimination, where the two organic ligands—the pyridine and cyclopropyl groups—are expelled from the palladium center, forming the desired C-C bond of the product, this compound.[3] This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Here is a visual representation of the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a 1 mmol scale reaction. For larger scale reactions, adjustments to reaction time and purification may be necessary.
Reagent and Solvent Table
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | 1.0 | 1.0 | 172 mg |
| Cyclopropylboronic Acid | C₃H₅BO₂ | 85.90 | 1.5 | 1.5 | 129 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| K₂CO₃ | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 4 mL |
| Water | H₂O | 18.02 | - | - | 1 mL |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine (172 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask. The addition of water has been shown to have a significant accelerating effect on the reaction.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 34.7 mg, 0.03 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Optimization and Troubleshooting
While the provided protocol is robust, several parameters can be adjusted to optimize the reaction for specific substrates or to troubleshoot suboptimal results.
| Parameter | Recommendation & Rationale | Potential Issues & Solutions |
| Catalyst | Pd(PPh₃)₄ is a reliable choice. For less reactive substrates, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃.[7] | Low Yield: Incomplete reaction. Consider a more active catalyst system or higher catalyst loading (up to 5 mol%). |
| Base | K₂CO₃ is a mild and effective base. Stronger bases like K₃PO₄ can sometimes improve yields, especially with more sterically hindered substrates.[8] | Side Reactions: Strong bases can promote side reactions. If decomposition is observed, switch to a milder base like CsF. |
| Solvent | A mixture of dioxane and water is generally effective. Other solvent systems like toluene/water or DMF/water can also be employed. | Poor Solubility: If reactants are not fully dissolved, consider alternative solvent systems or increasing the solvent volume. |
| Temperature | 90 °C is a good starting point. The temperature can be increased to 100-110 °C for sluggish reactions, but be mindful of potential decomposition. | Decomposition: High temperatures can lead to product or catalyst degradation. If this occurs, lower the reaction temperature and extend the reaction time. |
A common side reaction is the protodeboronation of cyclopropylboronic acid, where the cyclopropyl group is replaced by a hydrogen atom.[9] This can be minimized by using an excess of the boronic acid and ensuring the reaction is carried out under strictly anaerobic conditions. Another potential side reaction is the dehalogenation of the starting aryl bromide.[2]
Safety and Handling Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[10] Handle in an inert atmosphere and avoid generating dust.[11]
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.
-
Reagents: 3-Bromo-4-methylpyridine is a skin and eye irritant. Cyclopropylboronic acid is an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of this compound. The protocol detailed in this application note provides a reliable and scalable method for obtaining this valuable building block. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction to achieve high yields and purity.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 73(10), 3796–3801. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Parkin, D. J. (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.
-
Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(11), 1541-1552. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]
-
Huaren. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Retrieved from [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
- Grozinger, K., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry, an Asian journal, 19(18), e202400467. [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]
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The Strategic Incorporation of 3-Cyclopropyl-4-methylpyridine Scaffolds in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rise of Privileged Scaffolds in Kinase Inhibitor Design
The pyridine nucleus is a cornerstone in medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an invaluable scaffold for engaging with biological targets.[1] Within the realm of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting aberrant kinase signaling pathways.[2][3] A key strategy in the design of these inhibitors is the use of "privileged scaffolds" – molecular frameworks that exhibit affinity for multiple targets. This application note delves into the synthetic utility of a specific substituted pyridine, 3-cyclopropyl-4-methylpyridine, as a valuable building block in the construction of potent and selective kinase inhibitors. The incorporation of a cyclopropyl group can enhance metabolic stability, increase potency, and provide a rigid conformational constraint, making it an attractive feature in modern drug design.[4]
This guide will provide a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound and its derivatives in the synthesis of kinase inhibitors, with a particular focus on the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378), as a case study.
The Role of this compound in Building Key Intermediates
The synthesis of complex kinase inhibitors often relies on a convergent approach, where key fragments are synthesized separately and then coupled together in the final stages. The this compound moiety can be a crucial component of one of these key fragments. Its strategic importance lies in its ability to be elaborated into more complex structures that can then be incorporated into the final drug molecule.
A prime example of this is in the synthesis of Ceritinib, a potent second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5][6] While various synthetic routes to Ceritinib exist, a key disconnection reveals the importance of a substituted aniline derivative, which can be conceptually derived from a pyridine precursor. The synthesis of this aniline intermediate often involves a multi-step sequence where the pyridine core provides the foundational structure.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[7] Reactions such as the Suzuki-Miyaura coupling are particularly well-suited for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[8][9] These reactions offer a robust and versatile method for coupling a pyridine derivative with another aromatic or heteroaromatic ring system.
The general mechanism for a Suzuki-Miyaura coupling reaction is depicted below:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of synthesizing a Ceritinib intermediate, a brominated pyridine derivative can be coupled with a suitable boronic acid or boronate ester to form a key biaryl bond. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[3]
Detailed Protocol: Synthesis of a Key Piperidinyl-Aniline Intermediate for Ceritinib
This protocol outlines a representative synthesis of a key intermediate, 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine, which is structurally analogous to a fragment of Ceritinib. This multi-step synthesis demonstrates the application of fundamental organic transformations to construct a complex building block.
Step 1: Synthesis of 3-Bromo-4-methylphenol
This initial step prepares the foundational phenolic precursor.
Materials:
-
m-Cresol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve m-cresol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-methylphenol.
Step 2: Isopropylation of the Phenolic Hydroxyl Group
This step introduces the isopropoxy group found in Ceritinib.
Materials:
-
3-Bromo-4-methylphenol
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-bromo-4-methylphenol in DMF, add potassium carbonate.
-
Add 2-bromopropane dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 1-bromo-2-isopropoxy-4-methylbenzene can be used in the next step without further purification.
Step 3: Nitration of the Aromatic Ring
This step introduces a nitro group, which will later be reduced to the key amine.
Materials:
-
1-Bromo-2-isopropoxy-4-methylbenzene
-
Fuming nitric acid
-
Sulfuric acid
Procedure:
-
Carefully add 1-bromo-2-isopropoxy-4-methylbenzene to a pre-cooled (0 °C) mixture of fuming nitric acid and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-bromo-1-isopropoxy-5-methyl-4-nitrobenzene.
Step 4: Suzuki Coupling with a Piperidine Derivative
This is a critical step where the pyridine-derived fragment is coupled with the piperidine ring.
Materials:
-
2-Bromo-1-isopropoxy-5-methyl-4-nitrobenzene
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 2-bromo-1-isopropoxy-5-methyl-4-nitrobenzene, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield tert-butyl 4-(2-isopropoxy-5-methyl-4-nitrophenyl)piperidine-1-carboxylate.
Step 5: Reduction of the Nitro Group
The nitro group is reduced to an amine, a key functional group for subsequent coupling reactions.
Materials:
-
tert-Butyl 4-(2-isopropoxy-5-methyl-4-nitrophenyl)piperidine-1-carboxylate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water, add a solution of tert-butyl 4-(2-isopropoxy-5-methyl-4-nitrophenyl)piperidine-1-carboxylate in ethanol.
-
Add ammonium chloride and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate.
Step 6: Deprotection of the Piperidine Nitrogen
The final step to yield the desired key intermediate.
Materials:
-
tert-Butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.
| Step | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | m-Cresol, NBS | - | ACN | 0 to RT | 12-16 | ~85 |
| 2 | 3-Bromo-4-methylphenol, 2-Bromopropane | K₂CO₃ | DMF | 60-70 | 4-6 | ~95 |
| 3 | 1-Bromo-2-isopropoxy-4-methylbenzene | Fuming HNO₃, H₂SO₄ | - | 0 | 1-2 | ~90 |
| 4 | 2-Bromo-1-isopropoxy-5-methyl-4-nitrobenzene, N-Boc-piperidine boronate | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-90 | 12-16 | ~75 |
| 5 | N-Boc-4-(nitrophenyl)piperidine | Fe, NH₄Cl | Ethanol/H₂O | Reflux | 2-4 | ~90 |
| 6 | N-Boc-4-(aminophenyl)piperidine | TFA | DCM | 0 to RT | 1-2 | ~98 |
Table 1: Summary of the synthetic protocol for the key piperidinyl-aniline intermediate.
Mechanism of Action of Ceritinib and the Targeted ALK Signaling Pathway
Ceritinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[6] In certain cancers, such as NSCLC, a chromosomal rearrangement can lead to the formation of a fusion gene, EML4-ALK.[10] This fusion protein results in constitutive activation of the ALK tyrosine kinase, driving uncontrolled cell proliferation and survival.[10]
Ceritinib functions by competing with ATP for the binding site in the kinase domain of ALK.[6] This binding prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways, including the STAT3, PI3K/AKT, and RAS/MAPK pathways.[10] By inhibiting these pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-driven tumor cells.[6]
Figure 2: Simplified schematic of the EML4-ALK signaling pathway and the inhibitory action of Ceritinib.
Conclusion and Future Perspectives
The strategic use of substituted pyridine scaffolds, such as this compound, is a powerful approach in the design and synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a framework for the construction of key intermediates that can be further elaborated into potent therapeutic agents. The continued exploration of palladium-catalyzed cross-coupling reactions and the development of new synthetic methodologies will undoubtedly lead to the discovery of the next generation of targeted cancer therapies.
References
-
Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. Available at: [Link]
-
What is the mechanism of Ceritinib? Patsnap Synapse. Available at: [Link]
- Ceritinib synthesis intermediate and preparation method thereof. Google Patents.
- Ceritinib formulation. Google Patents.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. ResearchGate. Available at: [Link]
-
Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. Available at: [Link]
-
Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation. PubMed Central. Available at: [Link]
-
Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer. PubMed Central. Available at: [Link]
-
Ceritinib. PubChem. Available at: [Link]
-
Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
- Method for preparing ceritinib. Google Patents.
-
Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. ACS Publications. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. Available at: [Link]
-
Center for Drug Evaluation and Research Application Number: 205755Orig1s000. FDA. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. ScienceDirect. Available at: [Link]
-
PI3Kβ inhibition enhances ALK-inhibitor sensitivity in ALK-rearranged lung cancer. PubMed. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
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development of novel PI3K inhibitors using a 3-Cyclopropyl-4-methylpyridine core
Initiating Information Gathering
I've started with comprehensive Google searches, focusing on the PI3K signaling pathway and inhibitors in cancer therapy. I'm building a foundational knowledge base regarding PI3K inhibitors, including their development and landscape. I am also currently working on understanding the existing development pipelines.
Expanding Search Parameters
I am now broadening my search. I am actively looking into the use of a 3-Cyclopropyl-4-methylpyridine core in novel PI3K inhibitors, specifically focusing on synthesis, structure-activity relationships, and preclinical data. I'm also hunting for established protocols for crucial assays in PI3K inhibitor development, such as kinase and proliferation assays. I'm aiming to build the framework for application notes and protocols.
Defining Research Scope
I'm now zeroing in on defining the scope. My current aim is to gather foundational knowledge on the PI3K pathway and inhibitors in cancer. Simultaneously, I am focusing on the this compound core, exploring synthesis, SAR, and preclinical data. I'm also searching for protocols for key PI3K inhibitor assays.
Gathering Assay Information
I've been compiling data on PI3K's cancer role and inhibitor development. Now, I'm focusing on in vitro kinase assay protocols, having collected resources on them. I anticipate this will be beneficial.
Analyzing Compound Scaffold Specificity
I've got a handle on PI3K's role and inhibitor strategies, along with assay protocols. I discovered relevant SAR data for a related scaffold, but I'm now honing in on the this compound core. Synthesis routes for related pyridines are available, and the cyclopropyl's utility is noted, but I'm still seeking a direct connection for this specific scaffold in PI3K inhibition. More targeted data is needed for a comprehensive guide.
Application of 3-Cyclopropyl-4-methylpyridine in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Small Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs a more nuanced approach: screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[1] This methodology allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency, providing a more promising foundation for medicinal chemistry optimization.
This guide focuses on the application of a particularly compelling fragment, 3-Cyclopropyl-4-methylpyridine , in FBDD campaigns. This molecule is an exemplary starting point for several reasons:
-
The Pyridine Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating physicochemical properties such as solubility and pKa.
-
The Cyclopropyl Moiety: The cyclopropyl group is a bioisostere of a phenyl ring but with a lower molecular weight and lipophilicity. It is known to enhance metabolic stability, improve potency, and provide a three-dimensional exit vector for growing the fragment into more complex molecules.[2]
-
Defined Substitution Pattern: The methyl group at the 4-position and the cyclopropyl group at the 3-position provide clear vectors for chemical elaboration, allowing for systematic exploration of the surrounding binding pocket.
This document will provide a comprehensive overview of the properties, synthesis, and application of this compound in a typical FBDD workflow, complete with detailed protocols and expert insights.
Physicochemical Properties of this compound
| Property | Estimated Value | Rationale and Importance in FBDD |
| Molecular Weight (MW) | ~133.19 g/mol | Comfortably within the "Rule of Three" (<300 Da), ensuring a higher probability of fitting into small binding pockets and maximizing ligand efficiency. |
| cLogP | ~2.0 - 2.5 | An appropriate lipophilicity to ensure sufficient solubility in aqueous buffers for screening while still possessing enough non-polar character to engage in favorable interactions with the target. |
| Topological Polar Surface Area (TPSA) | ~12.89 Ų | The low TPSA, primarily from the pyridine nitrogen, suggests good potential for cell permeability in later-stage compounds. |
| Hydrogen Bond Donors | 0 | Simplifies the initial binding profile and reduces the potential for non-specific interactions. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Provides a key interaction point for anchoring the fragment to the target protein. |
| Rotatable Bonds | 1 | The limited number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient interactions. |
Synthesis Protocol for this compound
The synthesis of this compound can be achieved through a variety of cross-coupling strategies. A plausible and efficient method is the Suzuki-Miyaura coupling, which is well-suited for creating carbon-carbon bonds between aromatic and aliphatic systems.[3][4]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
3-Bromo-4-methylpyridine
-
Cyclopropylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
-
Reaction Setup:
-
To a 100 mL Schlenk flask, add 3-Bromo-4-methylpyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (appropriate volume for a 0.1 M solution) and degassed deionized water (1/4 volume of dioxane).
-
Add potassium carbonate (3.0 eq) to the reaction mixture.
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously and heated to 80-90 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a pure compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Fragment-Based Drug Discovery Workflow using this compound
The following section outlines a typical FBDD campaign utilizing this compound as a key fragment.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Part 1: Fragment Library and Initial Screening
-
Fragment Library Design: this compound would be included in a diverse fragment library, typically containing 1,000-3,000 compounds that adhere to the "Rule of Three."[5] The library should be curated for chemical diversity, solubility, and synthetic tractability.
-
Primary Biophysical Screening: The goal is to detect weak binding events. Several techniques are suitable:
-
Surface Plasmon Resonance (SPR): A label-free method to measure binding kinetics and affinity in real-time. Fragments are flowed over a sensor chip with the immobilized target protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for detecting weak interactions. Techniques like Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) can identify binders and provide information about the binding epitope.
-
X-ray Crystallography: A high-resolution method that can directly visualize the binding mode of the fragment to the target protein. This is often used as a primary screen or for hit validation.[6]
-
Protocol: Primary Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is low (e.g., <1%) to avoid non-specific effects.
-
SPR Analysis:
-
Inject the fragment solution over the sensor chip surface.
-
Monitor the change in the response units (RU) to detect binding.
-
Include a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
A positive "hit" is identified by a significant and reproducible increase in RU upon fragment injection.
-
-
Hit Validation: Confirmed hits from the primary screen should be validated using an orthogonal biophysical method (e.g., NMR or a thermal shift assay) to eliminate false positives.
Part 2: Hit Validation and Structural Characterization
Once a hit is identified, it is crucial to confirm its binding and determine its binding mode.
-
Orthogonal Validation: If the primary screen was SPR, a secondary screen using a method like a thermal shift assay (TSA) or NMR is recommended. A genuine hit should show a consistent binding signal across different platforms.
-
Structural Biology: The gold standard for understanding how a fragment binds is X-ray crystallography.
Protocol: Hit Validation by Co-crystallization
-
Protein-Fragment Complex Formation: Incubate the purified target protein with a 5-10 fold molar excess of this compound.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield high-quality crystals of the protein-fragment complex.
-
X-ray Diffraction and Structure Solution:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Carefully examine the electron density map to confirm the presence and binding pose of this compound in the active site.
-
Part 3: Hit-to-Lead Optimization
With the binding mode of this compound confirmed, the next phase is to elaborate the fragment into a more potent lead compound.[7]
Caption: Strategies for optimizing an initial fragment hit into a lead compound.
-
Fragment Growing: This is the most common strategy. Based on the co-crystal structure, synthetic chemistry is used to add functional groups to the fragment that can form additional favorable interactions with the target protein. The methyl and cyclopropyl groups on this compound provide excellent vectors for this growth. For example, the methyl group could be functionalized to extend into a nearby hydrophobic pocket.
-
Fragment Linking: If another fragment is found to bind in a proximal sub-pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity and potency.
-
Fragment Merging: If multiple fragments with overlapping binding modes are identified, a new molecule can be designed that incorporates the key features of each, leading to a more potent compound.
Case Study Highlight: FBDD of ALK Inhibitors
A notable example that underscores the potential of cyclopropane-containing fragments is the development of novel anaplastic lymphoma kinase (ALK) inhibitors.[8] In this study, a fragment screening campaign identified a small cyclopropane-containing fragment as a starting point. Through structure-based design and fragment growing, researchers were able to develop highly potent and selective ALK inhibitors. This case study demonstrates the power of using a rigid, three-dimensional fragment like a cyclopropane to explore binding pockets and achieve selectivity.
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the strategic placement of the cyclopropyl and methyl groups on the privileged pyridine scaffold, provide an excellent foundation for identifying and optimizing novel lead compounds. The protocols and workflows outlined in this guide offer a practical framework for researchers to leverage the potential of this and similar fragments in their drug discovery efforts.
References
- Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 2020. [URL not available]
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Unmasking of crucial structural fragments for coronavirus protease inhibitors and its implications in COVID-19 drug discovery. Future Virology, 2021. [Link]
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Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 2018. [Link]
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General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate, 2023. [Link]
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 2017. [URL not available]
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- The Power of Fragments: FBLD approach to investigate protein structures. Philipps-Universität Marburg, 2018. [URL not available]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Fragment-based drug design facilitates selective kinase inhibitor discovery. Acta Pharmaceutica Sinica B, 2021. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 2021. [Link]
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fragment-based drug discovery (FBDD) & access to drug research. YouTube, 2024. [Link]
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Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. ResearchGate, 2023. [Link]
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3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine. Journal of the American Chemical Society, 1949. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 2019. [Link]
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube, 2025. [Link]
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Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. MDPI, 2023. [Link]
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Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 2012. [Link]
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Introduction into Fragment Based Drug Discovery. YouTube, 2022. [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 2021. [Link]
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Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters, 2015. [Link]
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Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Journal of Pharmaceutical Sciences, 2015. [Link]
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Crystal-structures-guided design of fragment-based drugs for inhibiting the main protease of SARS-CoV-2. Journal of Cellular and Molecular Medicine, 2021. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
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Negishi cross-coupling reaction. YouTube, 2020. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]
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Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv, 2023. [Link]
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3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 2024. [Link]
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Application Note & Protocols: Synthetic Strategies for Functionalized 3-Cyclopropyl-4-methylpyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-cyclopropyl-4-methylpyridine scaffold is a privileged motif in modern medicinal chemistry, combining the metabolic stability and unique conformational properties of the cyclopropyl group with the versatile pharmacophoric features of the pyridine ring.[1][2][3] This guide provides a comprehensive overview of robust synthetic strategies to access functionalized analogs of this valuable core. We will explore both de novo ring construction and post-synthetic modification of pre-formed pyridine systems, with a focus on explaining the causality behind experimental choices. Detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are provided to enable researchers to confidently synthesize these target molecules.
Introduction: The Value of the this compound Scaffold
In the quest for novel therapeutics, the strategic combination of specific structural motifs is paramount. The pyridine ring is the second most abundant heterocycle in FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor and its role in various biological interactions.[2] The cyclopropyl group, often considered a "bioisostere" of a phenyl ring or a vinyl group, offers a unique set of advantages. Its inherent ring strain and high sp3 character can impart metabolic stability, improve potency, enhance membrane permeability, and reduce off-target effects by enforcing a rigid conformation on the molecule.[1][3][4]
The fusion of these two moieties into the this compound core creates a scaffold of significant interest for drug discovery. However, the synthesis of specifically substituted analogs is not trivial. The electron-deficient nature of the pyridine ring and the challenge of achieving regioselective functionalization, particularly at the C3 and C4 positions, require carefully considered synthetic strategies.[5][6][7] This document serves as a practical guide to navigate these challenges.
Core Synthetic Philosophies: A Retrosynthetic Overview
Two primary strategies dominate the synthesis of these analogs: building the ring from acyclic precursors or functionalizing an existing pyridine core. The choice depends on the availability of starting materials and the desired substitution pattern.
Caption: Retrosynthetic analysis of the target scaffold.
Strategy A: De Novo Synthesis of the Pyridine Ring
Constructing the pyridine ring from acyclic precursors is most effective when the desired substitution pattern is complex or difficult to achieve through functionalization. The Hantzsch dihydropyridine synthesis is a classic and reliable method.[8]
The Hantzsch Synthesis Approach
This method involves the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a 1,3-dicarbonyl compound.[8] To generate the this compound core, one would utilize acetaldehyde, a cyclopropyl-containing β-ketoester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate), and a second β-dicarbonyl compound.
The key causality here is the controlled formation of a dihydropyridine intermediate, which must be subsequently oxidized to the aromatic pyridine. The choice of oxidant is critical to avoid degradation of the product; mild conditions using agents like iodine, manganese dioxide (MnO₂), or simply air/oxygen are often preferred.
Caption: Workflow for Hantzsch pyridine synthesis.
Strategy B: Functionalization of a 4-Methylpyridine Core
This approach is often more versatile and step-economical, leveraging the power of modern synthetic methodologies to modify a readily available starting material. The most crucial transformation is the introduction of the cyclopropyl group at the C3 position, typically achieved via transition-metal-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
The installation of the C3-cyclopropyl group is reliably accomplished by forming a carbon-carbon bond between a 3-halo-4-methylpyridine and a cyclopropyl-organometallic reagent. The Suzuki-Miyaura and Negishi couplings are the preeminent methods for this transformation.[9][10][11]
Causality of Catalyst Choice: Both reactions rely on a Pd(0) catalyst. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-4-methylpyridine. Electron-rich phosphine ligands (e.g., PPh₃, XPhos) accelerate this step by increasing electron density on the palladium center.[9]
-
Transmetalation: The cyclopropyl group is transferred from boron (Suzuki) or zinc (Negishi) to the palladium center. This is often the rate-determining step. For the Suzuki coupling, a base is required to form the reactive boronate complex.[12]
-
Reductive Elimination: The desired this compound product is formed, regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for Pd-cross-coupling.
Trustworthiness of Protocols: The protocols described below are based on well-established, highly cited procedures, ensuring reproducibility. It is crucial that all reagents are anhydrous and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and hydrolysis of organometallic reagents.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-methylpyridine (Key Starting Material)
This protocol outlines the synthesis of a crucial precursor for subsequent cross-coupling reactions.
-
To the Reaction Vessel: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylpyridine (1.0 equiv).
-
Solvent: Add anhydrous chloroform (CHCl₃).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add bromine (Br₂) (1.1 equiv) dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 48 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-methylpyridine.
Protocol 2: Suzuki-Miyaura Coupling for this compound
This protocol is chosen for its operational simplicity and the commercial availability and stability of boronic acids.
-
To the Reaction Vessel: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-methylpyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base: Add a solvent mixture of toluene and water (e.g., 4:1 ratio) followed by a base such as potassium carbonate (K₂CO₃) (3.0 equiv).
-
Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 3: Negishi Coupling for this compound
The Negishi coupling is an excellent alternative, particularly when the substrate is sensitive to the basic conditions of the Suzuki reaction.
-
Preparation of Cyclopropylzinc Reagent (in a separate flask): Under an argon atmosphere, add activated zinc dust to a flame-dried flask. Add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the zinc is consumed (formation of cyclopropylzinc bromide).
-
To the Reaction Vessel: To a separate, flame-dried Schlenk flask under argon, add 3-bromo-4-methylpyridine (1.0 equiv) and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv) in anhydrous THF.
-
Reagent Addition: Add the freshly prepared cyclopropylzinc bromide solution (approx. 1.2 equiv) to the reaction mixture via cannula.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography to yield the desired product.
Further Functionalization of the Core Scaffold
Once the this compound core is synthesized, other positions can be functionalized to build molecular complexity. Direct C-H functionalization is a powerful, modern approach that avoids pre-functionalization steps like halogenation.[6][13][14]
-
C2-Functionalization: The C2-H bond is the most acidic proton on the pyridine ring due to its proximity to the electronegative nitrogen atom.[5] This allows for regioselective deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching with a suitable electrophile (e.g., aldehydes, ketones, alkyl halides).
-
C5-Functionalization: Functionalizing the C5 position often requires a C-H activation strategy using a transition metal catalyst, which can be directed by a functional group at a neighboring position or rely on the inherent electronics of the ring.[7]
Data Summary and Method Comparison
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Cyclopropylboronic Acid/Ester | Cyclopropylzinc Halide |
| Reagent Stability | Generally high; boronic acids are often bench-stable solids. | Lower; organozinc reagents are moisture and air-sensitive, often prepared in situ. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃). | Base-free; milder conditions are often sufficient. |
| Functional Group Tolerance | Good, but sensitive to strongly basic conditions. | Excellent; tolerates a wide range of functional groups including esters and ketones.[10] |
| Key Advantage | Operational simplicity and reagent availability. | High reactivity and functional group tolerance. |
Conclusion
The synthesis of functionalized this compound analogs is a highly achievable goal for medicinal chemists. For rapid access to the core scaffold, the functionalization of a 3-halo-4-methylpyridine via palladium-catalyzed cross-coupling represents the most versatile and reliable strategy. The Suzuki-Miyaura coupling offers operational simplicity, while the Negishi coupling provides superior functional group tolerance. For more complex substitution patterns, classical ring-forming reactions like the Hantzsch synthesis remain a valuable tool. By understanding the causality behind these synthetic choices, researchers can effectively design and execute routes to novel and impactful molecules for drug discovery.
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Nature. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
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National Institutes of Health. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]
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Navigating the Synthetic Landscape: Protecting Group Strategies for 3-Cyclopropyl-4-methylpyridine
Introduction: The Significance of the 3-Cyclopropyl-4-methylpyridine Scaffold
The this compound structural motif is a cornerstone in modern medicinal chemistry, appearing in a diverse array of biologically active molecules and clinical drug candidates. Its unique combination of a basic pyridine core, a lipophilic and metabolically robust cyclopropyl group, and a reactive methyl handle provides a rich platform for the development of novel therapeutics. The strategic functionalization of this scaffold is paramount to modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. However, the inherent reactivity of the pyridine nitrogen and the 4-methyl group necessitates the implementation of carefully considered protecting group strategies to achieve desired chemical transformations with high selectivity and yield.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for reactions involving this compound. We will delve into the nuanced reactivity of this molecule and present field-proven protocols for the protection of the pyridine nitrogen and the selective functionalization of the 4-methyl group, all while considering the stability of the cyclopropyl moiety.
Understanding the Reactivity of this compound
A thorough understanding of the electronic and steric properties of this compound is crucial for designing effective synthetic routes.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen renders it nucleophilic and basic. This site is susceptible to protonation, alkylation, and oxidation, which can interfere with desired reactions at other positions of the molecule.[1] Therefore, masking the reactivity of the nitrogen is often the first and most critical step in a synthetic sequence.
-
The 4-Methyl Group: The methyl group at the 4-position is activated towards deprotonation due to the electron-withdrawing nature of the pyridine ring. The resulting benzylic-like carbanion can then react with a variety of electrophiles. However, achieving selective functionalization of the methyl group often requires prior protection of the more reactive pyridine nitrogen to prevent competitive reactions.
-
The Cyclopropyl Group: Cyclopropyl groups are known for their ability to stabilize adjacent carbocations through hyperconjugation.[2][3][4] While generally stable, the strained three-membered ring can be susceptible to ring-opening under certain harsh acidic or oxidative conditions.[5] Therefore, reaction conditions must be chosen carefully to preserve the integrity of this important structural feature.
Protecting the Pyridine Nitrogen: Key Strategies and Protocols
The choice of a protecting group for the pyridine nitrogen depends on its stability to the subsequent reaction conditions and the ease of its removal. Two of the most effective and widely used strategies are N-oxidation and borane complexation.
Pyridine N-Oxide Formation: A Versatile and Reversible Strategy
Formation of the pyridine N-oxide is a powerful strategy that not only protects the nitrogen from electrophilic attack but also modulates the reactivity of the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions.[6][7][8]
Diagram of N-Oxide Protection and Deprotection:
Caption: Workflow for N-oxide protection strategy.
Experimental Protocol: Synthesis of this compound N-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (or Hydrogen Peroxide/Acetic Acid[9])
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 - 1.5 eq) in DCM to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound N-oxide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection Protocol: Removal of the N-Oxide
The N-oxide can be readily removed to regenerate the pyridine.
Materials:
-
This compound N-oxide derivative
-
Phosphorus trichloride (PCl₃) or Zinc dust/Acetic acid
-
Inert solvent (e.g., Dichloromethane, Toluene)
Procedure (using PCl₃):
-
Dissolve the N-oxide derivative (1.0 eq) in an inert solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add phosphorus trichloride (1.1 - 1.5 eq) to the solution.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate to yield the deprotected pyridine derivative.
Borane Complexation: A Mild and Efficient Alternative
The formation of a borane complex with the pyridine nitrogen offers a mild and efficient method for protection.[10][11] This strategy is particularly useful when subsequent reactions are sensitive to the oxidizing conditions required for N-oxide formation or the reducing conditions for its removal.
Diagram of Borane Protection and Deprotection:
Caption: Workflow for borane complex protection.
Experimental Protocol: Formation of the this compound-Borane Complex
Materials:
-
This compound
-
Borane-tetrahydrofuran complex solution (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of BH₃·THF (1.0 - 1.1 eq) to the pyridine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The formation of the complex can often be monitored by ¹¹B NMR spectroscopy.
-
The resulting solution of the pyridine-borane complex can typically be used directly in the next step without isolation.
Deprotection Protocol: Cleavage of the Borane Complex
The borane protecting group is readily removed under acidic conditions.[10]
Procedure:
-
Upon completion of the desired reaction, carefully add methanol to the reaction mixture to quench any excess borane.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) and stir for 1-2 hours.
-
Neutralize the solution with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate to afford the deprotected pyridine derivative.
Selective Functionalization of the 4-Methyl Group
With the pyridine nitrogen protected, the 4-methyl group can be selectively functionalized. A common strategy involves deprotonation followed by reaction with an electrophile.
Diagram of 4-Methyl Group Functionalization:
Caption: General scheme for 4-methyl group functionalization.
Experimental Protocol: Lithiation and Alkylation of the 4-Methyl Group
Prerequisite: The pyridine nitrogen must be protected (e.g., as the N-oxide or borane complex).
Materials:
-
N-Protected this compound
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.0 - 1.1 eq) to the cooled solution. A color change is often observed, indicating the formation of the anion.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.0 - 1.2 eq) to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
The crude product can then be deprotected (if necessary) and purified by column chromatography.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| N-Oxide | m-CPBA or H₂O₂/AcOH | PCl₃, PPh₃, or Zn/AcOH | Activates the ring for nucleophilic substitution.[8] Not suitable for reactions involving strong reducing agents. |
| Borane Complex | BH₃·THF or BH₃·SMe₂ | Acidic workup (e.g., HCl) | Mild protection.[10][11] Sensitive to protic solvents and strong oxidizing agents. |
| Quaternary Salts | Alkyl halides (e.g., Benzyl bromide) | Reductive cleavage or nucleophilic displacement[12] | Can activate the ring for C-H functionalization.[12] Deprotection can sometimes be challenging. |
Conclusion and Future Outlook
The successful synthesis of complex molecules bearing the this compound scaffold is critically dependent on the judicious selection and application of protecting group strategies. The N-oxide and borane complex approaches represent robust and versatile methods for masking the reactivity of the pyridine nitrogen, thereby enabling the selective functionalization of the 4-methyl group and other positions on the pyridine ring. As the demand for novel pyridine-containing pharmaceuticals continues to grow, the development of new and more orthogonal protecting group strategies will remain an active area of research. The protocols and insights provided in this guide are intended to empower researchers to confidently navigate the synthetic challenges associated with this important heterocyclic building block.
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ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available from: [Link]
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Introduction: The Significance of the 3-Cyclopropyl-4-methylpyridine Scaffold
An in-depth guide to the scalable synthesis of 3-cyclopropyl-4-methylpyridine derivatives, offering practical insights and detailed protocols for researchers in pharmaceutical and chemical development.
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to improve the aqueous solubility of potential drug candidates.[1] Among its many derivatives, the this compound moiety has emerged as a critical structural component in numerous biologically active compounds. The cyclopropyl group, a small, strained ring, often enhances metabolic stability, binding affinity, and membrane permeability. This combination of a solubilizing pyridine core and a metabolically robust cyclopropyl substituent makes these derivatives highly sought-after targets in drug discovery programs.
However, the synthesis of polysubstituted pyridines, particularly on a large scale, presents significant challenges.[2][3] Traditional condensation strategies can lack regioselectivity and require harsh conditions, while modern cross-coupling methods must be carefully optimized to be economically viable and efficient at scale. This guide provides a detailed examination of a robust and scalable synthetic route to this compound, focusing on the practical considerations necessary for transitioning from laboratory-scale experiments to kilogram-scale production.
Strategic Approach: Palladium-Catalyzed Negishi Cross-Coupling
For the large-scale synthesis of this compound, a palladium-catalyzed Negishi cross-coupling reaction offers a powerful and reliable strategy.[4][5] This approach is favored in industrial settings for its high functional group tolerance, generally high yields, and the enhanced reactivity of organozinc reagents compared to their organoboron (Suzuki) or organotin (Stille) counterparts.[5][6]
The overall synthetic strategy involves two key stages:
-
Preparation of Key Intermediates: This includes securing a supply of a suitable 3-halo-4-methylpyridine and preparing the cyclopropylzinc reagent.
-
Scale-Up of the Cross-Coupling Reaction: This stage focuses on optimizing the palladium-catalyzed reaction for safety, efficiency, and purity on a large scale, with a particular emphasis on developing a non-chromatographic purification method.[7]
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Application Note: High-Purity Isolation of 3-Cyclopropyl-4-methylpyridine from Reaction Mixtures via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropyl-4-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecular targets.[1] The isolation of this compound in high purity from crude reaction mixtures is paramount for the success of subsequent synthetic steps and for ensuring the integrity of final products. This application note provides a detailed, field-proven protocol for the purification of this compound using flash column chromatography. We will delve into the causality behind experimental choices, addressing the specific challenges posed by pyridine derivatives, and present a self-validating system from method development with Thin-Layer Chromatography (TLC) to post-purification analysis.
Introduction: The Purification Imperative
The synthesis of substituted pyridines often results in a mixture containing the desired product, unreacted starting materials, catalysts, and various byproducts. Column chromatography remains the most prevalent method for preparative purification in organic synthesis due to its versatility and scalability.[2] However, pyridine derivatives present a unique challenge due to the basicity of the nitrogen atom in the pyridine ring.[3] This basicity leads to strong interactions with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase.[3] These interactions can cause significant issues, including:
-
Peak Tailing: The compound streaks down the column, leading to broad elution bands and poor separation from impurities.
-
Irreversible Adsorption: A portion of the product can bind permanently to the silica, resulting in low recovery.[3]
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[4]
This guide provides a systematic approach to overcome these challenges, ensuring efficient and high-yield purification.
Pre-Purification Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing a crude reaction mixture to a preparative column, it is essential to develop an effective separation method using TLC. TLC serves as a rapid, small-scale analogue to column chromatography, allowing for the optimization of the mobile phase (eluent).[5] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.25 and 0.35, ensuring good separation from impurities and a reasonable elution time from the column.[5]
Protocol 2.1: TLC System Development
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254). Make the spot as small and concentrated as possible.
-
Eluent Screening: Prepare a series of developing chambers with different solvent systems. Common systems for pyridine derivatives include mixtures of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Acetone).[6][7]
-
Development: Place the spotted TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.
-
Analysis & Optimization:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
If the target spot is too high (Rf > 0.4), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If the target spot is too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Addressing Tailing: If the spot for the pyridine compound is streaked or "tailed," add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA), to the mobile phase.[3][8] The TEA will preferentially interact with the acidic silanol sites, allowing the pyridine derivative to travel through the column with a much-improved peak shape.[3]
-
Data Presentation: TLC Solvent System Optimization
| Trial | Solvent System (Hexanes:Ethyl Acetate + 1% TEA) | Target Rf | Observations |
| 1 | 90:10 | 0.55 | Too high, poor separation from non-polar impurities. |
| 2 | 80:20 | 0.30 | Good Rf, clear separation from baseline and higher Rf impurities. Tailing is minimal with TEA. |
| 3 | 70:30 | 0.15 | Too low, would result in long elution time and band broadening on the column. |
The Purification Workflow: From Crude Mixture to Pure Compound
The following diagram outlines the comprehensive workflow for the purification process.
Caption: Workflow for the purification of this compound.
Protocol 3.1: Flash Column Chromatography
This protocol assumes a standard glass column and silica gel with a mesh size of 230-400.[6][9]
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2]
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA).[10] The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Use a funnel to guide the mixture. Tap the side of the column gently to dislodge air bubbles and encourage even packing.[10]
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Crucially, never let the top of the silica bed run dry.
-
Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel or Celite to this solution.[2]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent to the column.
-
Apply gentle positive pressure (using a pump or house air) to begin eluting the solvent through the column.
-
Collect the eluting solvent in numbered test tubes or flasks.[11]
-
Begin with a less polar solvent mixture (e.g., 90:10 Hexanes:EtOAc + 1% TEA) and gradually increase the polarity (gradient elution) to the optimal 80:20 mixture determined by TLC. This ensures that less polar impurities are washed out first.
-
-
Monitoring:
-
Periodically, spot every few collected fractions onto a TLC plate.
-
Develop the plate in the optimized TLC solvent system to identify which fractions contain the pure product.
-
Post-Purification: Isolation and Analysis
-
Combining Fractions and Solvent Removal:
-
Combine all fractions that contain the pure product, as determined by TLC.
-
Transfer the combined solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator. For safety, always use the rotovap inside a fume hood.[12][13]
-
Rotovap Settings:
-
Water Bath Temperature: ~30-40°C. Keep the temperature at least 20°C below the boiling point of the lowest-boiling solvent to prevent bumping.[14]
-
Rotation Speed: 150-200 RPM to create a thin film for efficient evaporation.[14]
-
Vacuum: Gradually apply vacuum. Be prepared to release the vacuum if vigorous boiling (bumping) occurs.[15]
-
-
Continue until all solvent is removed, leaving the purified this compound as an oil or solid.
-
-
Purity Confirmation:
-
The purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of impurities.[16]
-
Troubleshooting Guide
Even with careful planning, issues can arise. The following flowchart provides a systematic approach to troubleshooting common problems.
Caption: A decision-making guide for troubleshooting common chromatography issues.
Safety Considerations
-
Solvent Handling: Always handle organic solvents in a well-ventilated fume hood. Pyridine and its derivatives have strong, unpleasant odors and can be harmful.[17]
-
Pressure: When using flash chromatography, apply only gentle positive pressure. Excessive pressure can crack the glass column, leading to spills.
-
Rotary Evaporation: Inspect all glassware for cracks or star-fractures before applying vacuum to prevent implosion.[13] Use a blast shield if available.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can consistently and safely achieve high-purity this compound, ensuring the quality and reliability of their downstream research and development efforts.
References
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ResearchGate. Synthesis of 3-cyclopropyl-substituted...[Link]
- Google Patents.CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
PubMed. 3-Methylpyridine: Synthesis and Applications.[Link]
-
Mystaire. Maintaining Operator Safety During Rotary Evaporation.[Link]
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University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.[Link]
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ResearchGate. How to prepare pyridine for solvent system for carbohydrate TLC chromatography?[Link]
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.[Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]
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EHS University of Washington. Rotary Evaporator (Rotovap) Safety & Operation Guidelines.[Link]
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IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds.[Link]
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NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment.[Link]
-
ResearchGate. How to choose the best solution for column chromatography?[Link]
-
YouTube. Column Chromatography (Purification).[Link]
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Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.[Link]
-
Semantic Scholar. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[Link]
-
Chromatography Forum. Method for pyridine amine derivative.[Link]
-
DigiVac. Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes.[Link]
-
Reddit. Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?[Link]
-
Wiley-VCH. Supporting Information.[Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.[Link]
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Chemistry LibreTexts. Rotary Evaporation.[Link]
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Request PDF. Isolation And Purification Of Substance By Column Chromatography.[Link]
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION FOR Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions.[Link]
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Application Notes & Protocols: One-Pot Synthesis of Bioactive Imidazo[1,2-a]pyridines from 3-Cyclopropyl-4-methylpyridine
Introduction: The Strategic Value of 3-Cyclopropyl-4-methylpyridine in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in drug design. The incorporation of a cyclopropyl group further enhances the therapeutic potential of molecules by introducing conformational rigidity, improving metabolic stability, and modulating physicochemical properties. This compound, therefore, represents a highly valuable starting material, combining the benefits of the pyridine core with the advantageous features of the cyclopropyl moiety. This application note details a novel, efficient one-pot synthesis of a library of potentially bioactive imidazo[1,2-a]pyridine derivatives starting from this compound.
One-pot syntheses and multicomponent reactions (MCRs) are powerful tools in modern drug discovery, offering significant advantages in terms of operational simplicity, time and energy savings, and the rapid generation of molecular diversity from simple precursors. The protocol outlined herein leverages a sequential oxidation and three-component cyclocondensation strategy to access complex molecular architectures in a single, uninterrupted sequence.
Principle of the Synthesis: A Sequential Oxidation-Groebke-Blackburn-Bienaymé Reaction
The developed one-pot protocol is based on two key transformations executed sequentially in the same reaction vessel:
-
In-situ Oxidation: The synthesis commences with the selective oxidation of the methyl group of this compound to the corresponding aldehyde. This transformation creates a reactive carbonyl functionality necessary for the subsequent multicomponent reaction.
-
Three-Component Cyclocondensation: The in-situ generated aldehyde undergoes a Groebke-Blackburn-Bienaymé (GBB) reaction with a 2-aminoazine and an isocyanide. This powerful multicomponent reaction rapidly builds the imidazo[1,2-a]pyridine scaffold, a core structure in many biologically active compounds, including potential kinase inhibitors and other therapeutic agents.
This one-pot approach avoids the isolation and purification of the intermediate aldehyde, which can often be unstable or prone to side reactions, thereby improving overall efficiency and yield.
Experimental Workflow & Logic
The entire synthetic workflow is designed to be performed in a single reaction flask, minimizing handling and potential loss of material. The logical progression of the synthesis is outlined in the diagram below.
Figure 1: High-level overview of the one-pot experimental workflow.
Detailed Protocols
Protocol 1: One-Pot Synthesis of 2-(tert-butyl)-6-cyclopropyl-7-methylimidazo[1,2-a]pyridine
This protocol describes the synthesis of a representative compound from the library.
Materials:
-
This compound (1.0 mmol, 133.2 mg)
-
Selenium Dioxide (SeO₂) (1.2 mmol, 133.1 mg)
-
1,4-Dioxane (10 mL)
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 49.2 mg)
-
tert-Butyl isocyanide (1.2 mmol, 136 µL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Oxidation Step:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and selenium dioxide (1.2 mmol).
-
Add 1,4-dioxane (10 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
-
Cyclocondensation Step:
-
Once the oxidation is complete, cool the reaction mixture to room temperature.
-
To the crude aldehyde solution, add 2-aminopyridine (1.0 mmol) and scandium(III) triflate (0.1 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at 60 °C for 12-18 hours. Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove selenium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
-
Proposed Reaction Pathway
The one-pot synthesis proceeds through a plausible sequence of reactions, as illustrated below.
Figure 2: Proposed reaction mechanism for the one-pot synthesis.
Data & Expected Results
The following table summarizes the expected outcomes for a small library of synthesized analogs using this one-pot protocol.
| Entry | 2-Aminoazine | Isocyanide | Product Structure | Expected Yield (%) | Purity (%) |
| 1 | 2-Aminopyridine | tert-Butyl isocyanide | 2-(tert-butyl)-6-cyclopropyl-7-methylimidazo[1,2-a]pyridine | 65-75 | >95 |
| 2 | 2-Amino-5-chloropyridine | tert-Butyl isocyanide | 2-(tert-butyl)-6-chloro-6-cyclopropyl-7-methylimidazo[1,2-a]pyridine | 60-70 | >95 |
| 3 | 2-Aminopyridine | Cyclohexyl isocyanide | 2-(cyclohexyl)-6-cyclopropyl-7-methylimidazo[1,2-a]pyridine | 70-80 | >95 |
| 4 | 2-Amino-5-methylpyridine | Cyclohexyl isocyanide | 2-(cyclohexyl)-6-cyclopropyl-5,7-dimethylimidazo[1,2-a]pyridine | 68-78 | >95 |
Note: Yields and purities are hypothetical and based on typical outcomes for similar reactions reported in the literature. Actual results may vary.
Discussion & Mechanistic Insights
Causality behind Experimental Choices:
-
Oxidant: Selenium dioxide is a classic and reliable reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. Its use allows for a relatively clean conversion under conditions that are compatible with the subsequent reaction step.
-
Solvent: 1,4-Dioxane is chosen for its high boiling point, which is suitable for the oxidation step, and its ability to dissolve all reactants and intermediates in the one-pot sequence.
-
Catalyst: Scandium(III) triflate is a powerful Lewis acid that catalyzes the formation of the iminium ion intermediate from the aldehyde and the 2-aminoazine, which is a crucial step in the Groebke-Blackburn-Bienaymé reaction.
-
Temperature Control: The protocol utilizes a higher temperature for the initial oxidation and a milder temperature for the cyclocondensation. This sequential temperature profile ensures that each step proceeds efficiently without promoting degradation of the reactants or products.
Trustworthiness and Self-Validation:
The protocol's reliability is enhanced by in-process controls. Monitoring the initial oxidation step by TLC is crucial to ensure the complete consumption of the starting material before proceeding to the cyclocondensation. The final product's identity and purity should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the outcome of the one-pot synthesis.
Conclusion
This application note presents a robust and efficient one-pot method for the synthesis of a diverse range of potentially bioactive imidazo[1,2-a]pyridines from the readily available starting material, this compound. By combining a selective oxidation with a powerful three-component reaction, this protocol enables the rapid assembly of complex molecular scaffolds, which is highly desirable in modern drug discovery and medicinal chemistry. The methodology is amenable to parallel synthesis for the creation of compound libraries for high-throughput screening.
References
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted... Available at: [Link]
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation... Available at: [Link]
-
YouTube. Synthesis and reactions of Pyridine. Available at: [Link]
-
ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]
-
ResearchGate. Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]
-
RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
PubMed Central (PMC). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. Available at: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
-
ACS Publications. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]
-
Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
MDPI. Three Component One-Pot Synthesis and Antiproliferative Activity of NewTriazolo[4,3-a]pyrimidines. Available at: [Link]
-
RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
PubMed Central (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
-
ResearchGate. Synthesis of pyridine derivatives using multicomponent reactions. Available at: [Link]
-
RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
PubMed Central (PMC). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]
-
ACS Publications. Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]
-
YouTube. The main mechanisms of C-H activation. Available at: [Link]
-
ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Cyclopropyl-4-methylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Cyclopropyl-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we will delve into common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to empower you with the knowledge to achieve successful and reproducible outcomes.
Introduction: The Challenge of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the unique electronic and steric properties of certain substrates, such as this compound, can present significant challenges. The pyridine core, being an electron-deficient heterocycle, can influence the catalytic cycle in ways that differ from more common aryl halide substrates. Furthermore, the presence of substituents at both the 3- and 4-positions introduces steric hindrance that can impede the desired bond formation.
This guide will provide a structured approach to overcoming these hurdles, focusing on the logical selection of catalysts, ligands, bases, and solvents to optimize your reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address them?
Answer:
Low or no conversion in a Suzuki coupling of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
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Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ a ligand that can effectively compete with the pyridine for coordination to the palladium. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in this regard. These ligands help to stabilize the active catalytic species and promote the desired reductive elimination step.
-
-
Inefficient Oxidative Addition: The C-X bond (where X is typically Br or Cl) of your pyridine starting material may not be undergoing efficient oxidative addition to the Pd(0) catalyst.
-
Solution: If you are using a chloride starting material, consider switching to the bromide or iodide analogue, as the C-X bond reactivity follows the order I > Br > Cl. Alternatively, a more electron-rich and sterically demanding ligand can facilitate the oxidative addition of less reactive C-Cl bonds.
-
-
Improper Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base may not be strong enough to activate the boronic acid or may be too strong, leading to side reactions.
-
Solution: For pyridine Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH, which can promote decomposition of the boronic acid. The choice of solvent can also influence the effectiveness of the base.
-
-
Sub-optimal Temperature: The reaction may require a higher temperature to overcome the activation energy barrier, especially with a sterically hindered substrate.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Be mindful that excessive temperatures can lead to catalyst decomposition or undesired side reactions.
-
Question 2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or high temperatures.
-
Degassing: Ensure that your reaction mixture is thoroughly degassed before heating. Oxygen can promote the oxidative homocoupling of the boronic acid. Employing a robust degassing technique, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period, is crucial.
-
Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards the desired product and minimize the relative amount of homocoupled product. A starting point of 1.2 to 1.5 equivalents of the boronic acid is recommended.
-
Controlled Addition: In some cases, slow addition of the boronic acid via a syringe pump can maintain a low concentration of the boronic acid in the reaction mixture at any given time, thus disfavoring the homocoupling side reaction.
Question 3: My desired product is formed, but it is difficult to purify from the reaction mixture due to persistent impurities. What are some common impurities and how can I avoid them?
Answer:
Purification challenges often arise from side products formed during the reaction or from residual catalyst and ligand.
-
Deboronation of the Boronic Acid: The boronic acid can undergo protodeboronation, especially in the presence of water and a strong base, leading to the formation of the corresponding arene.
-
Solution: Use anhydrous solvents and reagents. If your boronic acid is a hydrate, consider drying it under vacuum before use. Using a milder base like K₃PO₄ can also help.
-
-
Residual Palladium: The final product can be contaminated with palladium, which is often undesirable, especially in a pharmaceutical context.
-
Solution: Employing a palladium scavenger, such as activated carbon or silica-based scavengers with functional groups that chelate palladium, can be effective during workup.
-
-
Ligand-Related Impurities: The phosphine ligands themselves can undergo oxidation or other transformations, leading to impurities that are sometimes difficult to separate from the product.
-
Solution: Use the minimum effective amount of ligand. A ligand-to-palladium ratio of 2:1 to 4:1 is a typical starting point.
-
Frequently Asked Questions (FAQs)
-
What is the best general-purpose catalyst and ligand combination for the Suzuki coupling of this compound?
While there is no single "best" combination for all substrates, a good starting point for a sterically hindered pyridine like this compound would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.
-
Which solvent system is most suitable for this reaction?
Aprotic polar solvents are generally preferred for Suzuki couplings. A mixture of toluene and water, or dioxane and water, is a common choice. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. For particularly challenging couplings, anhydrous polar aprotic solvents like DMF or DMAc can be used with a soluble inorganic base like CsF.
-
How critical is the quality of the boronic acid?
The quality of the boronic acid is paramount. Impurities or partial decomposition of the boronic acid can lead to low yields and the formation of side products. It is advisable to use freshly purchased or properly stored boronic acids. If in doubt, the purity can be checked by NMR or melting point analysis.
Experimental Protocols
General Procedure for Optimizing the Suzuki Coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv), the desired aryl boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination while resisting catalyst deactivation by the pyridine nitrogen. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Effective in promoting transmetalation without causing significant boronic acid decomposition. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Aprotic polar solvents that facilitate both organic and inorganic reagent solubility. |
| Temperature | 90-110 °C | Sufficient to overcome the activation energy for a sterically hindered substrate. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion in Suzuki coupling.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of acetone and other methyl ketones using XPhos. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
common side reactions in the functionalization of 3-Cyclopropyl-4-methylpyridine
Initiating Reaction Research
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Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of 3-Cyclopropyl-4-methylpyridine
Welcome to the technical support center for palladium-catalyzed reactions involving 3-cyclopropyl-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their coupling reactions. The unique electronic and steric properties of this substrate can present specific hurdles. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with this compound prone to low yields?
A1: Several factors inherent to the structure of this compound can contribute to suboptimal reaction outcomes:
-
Pyridine Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1][2] This is a common issue with pyridine-containing substrates in cross-coupling reactions.
-
Steric Hindrance: The presence of both a cyclopropyl and a methyl group adjacent to the reaction site can create significant steric bulk, potentially slowing down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Cyclopropyl Ring Strain: While the cyclopropyl group can be a desirable feature in final products, its inherent ring strain can sometimes lead to side reactions, including ring-opening, under certain palladium-catalyzed conditions.[3][4]
Q2: I'm observing a significant amount of starting material at the end of my reaction. What is the likely cause?
A2: Unreacted starting material is a classic sign of an inefficient or deactivated catalyst. The primary culprit is often the pyridine nitrogen's inhibitory effect on the palladium catalyst.[2] You may need to screen different ligands that can shield the palladium center or promote a faster catalytic turnover to outcompete the deactivation pathway. Additionally, ensure your reagents and solvents are scrupulously dry and deoxygenated, as water and oxygen can also contribute to catalyst decomposition.
Q3: What are the most common side products I should look for?
A3: Besides unreacted starting material, common side products include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction).
-
Protodeborylation/Protodestannylation: In Suzuki or Stille reactions, the boronic acid or organotin reagent can be protonated and lost before transmetalation occurs.
-
Dehalogenation: If your this compound is halogenated, you might observe the replacement of the halogen with a hydrogen atom.
Q4: Can the cyclopropyl group itself be problematic?
A4: Yes, under harsh reaction conditions (e.g., high temperatures), the strained cyclopropyl ring can undergo palladium-catalyzed C-C bond cleavage, leading to undesired byproducts.[4] It is generally advisable to use the mildest possible conditions that still afford a reasonable reaction rate.
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing little to no desired product, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of experimental adjustments.
Troubleshooting Workflow for Low Yields
Detailed Explanations:
-
Ligand Selection is Critical: For electron-rich, sterically hindered pyridine substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine are often inadequate.[5]
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[6] These ligands promote the reductive elimination step and can stabilize the active palladium species, preventing deactivation.[6]
-
Actionable Advice: Begin by screening a panel of Buchwald ligands. If phosphine ligands fail, consider trying a well-established NHC ligand.
-
-
Palladium Precursor (Pd(0) vs. Pd(II)): The oxidation state of your palladium precursor can influence the initiation of the catalytic cycle.
-
Rationale: Pd(II) sources like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to side reactions.[5] Using a Pd(0) source like Pd₂(dba)₃ can provide a more direct entry into the catalytic cycle.
-
Actionable Advice: If you are using a Pd(II) precursor and observing low conversion, try switching to a Pd(0) source.
-
-
The Role of the Base: The choice of base is not trivial and can significantly impact the reaction outcome.
-
Rationale: The base's strength and solubility are key. A base that is too strong can lead to side reactions, while one that is too weak or insoluble may not effectively facilitate the transmetalation step.
-
Actionable Advice: For Suzuki reactions, consider switching from inorganic bases like K₂CO₃ to stronger bases like K₃PO₄ or organic bases. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[7]
-
-
Solvent Effects: The solvent can influence catalyst solubility, reagent stability, and reaction kinetics.
-
Rationale: Aprotic polar solvents like dioxane, THF, or toluene are common. However, for pyridine substrates, a less coordinating solvent might be beneficial to minimize competition with the pyridine nitrogen for binding to the palladium center.
-
Actionable Advice: If you are using a highly coordinating solvent like DMF, consider switching to toluene or dioxane.
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition.
-
Cause: This often happens when the ligand fails to adequately stabilize the Pd(0) species, leading to aggregation. It can also be caused by impurities in the reagents or solvents.
-
Solution:
-
Increase Ligand:Palladium Ratio: A higher ligand loading can sometimes prevent aggregation. Try increasing the ratio from 1:1 to 2:1 or even 4:1.
-
Use Pre-formed Catalysts: Using a pre-formed, air-stable palladium(II) pre-catalyst that is readily reduced in situ can lead to more consistent results.
-
Ensure Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Problem 3: Substrate-Specific Issues with the Cyclopropyl Group
While generally stable, the cyclopropyl group can be a source of unexpected reactivity.
-
Cause: High reaction temperatures or highly reactive palladium intermediates can promote C-C bond cleavage of the cyclopropyl ring.[4]
-
Solution:
-
Lower Reaction Temperature: If you suspect ring-opening, try running the reaction at a lower temperature for a longer period.
-
Ligand Modification: A more sterically demanding ligand can sometimes disfavor the interaction of the palladium center with the cyclopropyl C-C bonds.
-
Quantitative Data Summary: Ligand and Base Screening
The following table provides a hypothetical example of a screening process for a Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2) | Dioxane | 100 | 78 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 80 | 75 |
Interpretation: This data suggests that for this particular substrate, a Pd(0) source combined with a bulky Buchwald ligand like XPhos and a strong inorganic base like K₃PO₄ provides the optimal conditions. The older ligand technology (PPh₃) is clearly ineffective.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a bromo-3-cyclopropyl-4-methylpyridine with a generic arylboronic acid.
Reagents:
-
Bromo-3-cyclopropyl-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-3-cyclopropyl-4-methylpyridine, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add a small amount of toluene to form a slurry.
-
Add the catalyst slurry to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is a starting point for the coupling of a bromo-3-cyclopropyl-4-methylpyridine with a generic secondary amine.
Reagents:
-
Bromo-3-cyclopropyl-4-methylpyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the NaOtBu, Pd₂(dba)₃, and RuPhos.
-
Add the bromo-3-cyclopropyl-4-methylpyridine and the secondary amine.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagrams illustrate the key steps in a Suzuki-Miyaura coupling and a common catalyst deactivation pathway involving pyridine substrates.
Generalized Suzuki-Miyaura Catalytic Cycle
Pyridine-Induced Catalyst Deactivation
By understanding the underlying principles of these reactions and systematically addressing the common failure modes, researchers can significantly improve the yields and reliability of palladium-catalyzed couplings with the challenging yet valuable this compound substrate.
References
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science.
- Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025). The Journal of Organic Chemistry.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit.
- Developing Ligands for Palladium(II)
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
- Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. (n.d.). RSC Publishing.
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
improving regioselectivity in C-H activation of 3-Cyclopropyl-4-methylpyridine
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective C-H activation of 3-Cyclopropyl-4-methylpyridine. My aim here is to move beyond generic advice and provide you with the causal logic behind common experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
The C-H activation of substituted pyridines is a cornerstone of modern synthesis, yet the unique electronic and steric profile of this compound presents a distinct set of challenges. The inherent directing ability of the pyridine nitrogen atom strongly favors activation at the C2 and C6 positions. However, the presence of a C3-cyclopropyl and a C4-methyl group creates a nuanced landscape of competing reaction pathways. This guide will help you navigate this landscape.
Troubleshooting Guide & FAQs
Question 1: My reaction is primarily activating the C6-H bond, but my desired product is at the C2 position. Why is this happening and how can I reverse the selectivity?
This is the most common regioselectivity issue encountered with this substrate. While the pyridine nitrogen directs to both ortho positions (C2 and C6), the outcome is a delicate balance of sterics and electronics.
Underlying Causes:
-
Steric Hindrance: The primary driver for C6 activation is often steric clash. The C2 position is flanked by the C3-cyclopropyl group, which can present significant steric bulk, making it harder for the catalyst's coordination sphere to access the C2-H bond. The C6 position, by contrast, is relatively unencumbered.
-
Catalyst System: The choice of metal and, crucially, the ancillary ligands, dictates the steric sensitivity of the catalytic system. Bulky ligands will exacerbate the steric preference for the C6 position. Conversely, less sterically demanding ligands may be required to access C2.
-
Kinetic vs. Thermodynamic Control: C6 activation is often the kinetically favored pathway due to easier access. The C-H bond at C2 may be electronically more activated, but the activation barrier is higher due to sterics.
Troubleshooting Strategies & Protocols:
-
Ligand Modification (The Primary Lever): The most effective way to steer the reaction towards C2 is by modifying the ligand environment around the metal center. The goal is to minimize the steric footprint of the catalyst.
-
Strategy: Switch from bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to smaller, less demanding ligands.
-
Example Protocol: For a Palladium-catalyzed arylation, if you are using Pd(OAc)₂ with a bulky ligand like XPhos and observing C6 selectivity, consider switching to a system with a monodentate phosphine like P(t-Bu)₃ or even a ligandless system using Pd(OAc)₂ with an excess of a carbonate base, which can sometimes favor the more electron-rich C2 position.
-
-
Leveraging a Directing Group (The "Forced" Approach): When ligand tuning is insufficient, the installation of a temporary directing group that strongly favors the C2 position can be a powerful, albeit less atom-economical, strategy.
-
Mechanism: A directing group (DG) installed on the pyridine nitrogen (e.g., a picolinamide or related group) pre-organizes the substrate for the catalyst, forcing a cyclometalation event at the C2 position. This typically overrides the inherent steric biases of the substrate.
-
Workflow:
-
Install the directing group (e.g., react the pyridine with an acyl chloride).
-
Perform the C-H activation reaction, which will now be highly selective for C2.
-
Remove the directing group under mild conditions.
-
-
-
Solvent and Additive Tuning: Solvents can influence the aggregation state and reactivity of the catalyst. Highly polar, coordinating solvents can sometimes alter the catalyst's selectivity profile. Additives like pivalic acid (PivOH) can act as proton shuttles in the concerted metalation-deprotonation (CMD) mechanism, which can influence regioselectivity.
| Parameter | To Favor C2 (Desired) | To Favor C6 (Observed) | Rationale |
| Catalyst/Ligand | Pd(OAc)₂, Ru(p-cymene)Cl₂ | Rh(I) or Ir(I) complexes | Pd(II) and Ru(II) often operate via a CMD pathway sensitive to electronics. |
| Ligand Size | Minimal ligands (e.g., acetate, pivalate) or small phosphines | Bulky biarylphosphines (e.g., XPhos) or NHCs | Smaller ligands reduce steric clash at the C2 position adjacent to the cyclopropyl group. |
| Directing Group | N-Oxide, Picolinamide | None (relying on pyridine N) | External directing groups can override inherent steric and electronic preferences. |
| Temperature | Lower Temperature | Higher Temperature | May favor the thermodynamically more stable product, which could be C2 if electronics dominate. |
Question 2: I'm observing a mixture of C2 and C5 functionalization. What factors control this unusual selectivity pattern?
While C2/C6 activation is governed by the N-directing group effect, activation at C5 is electronically driven and points to a different mechanistic pathway or a highly reactive catalyst.
Underlying Causes:
-
Electronic Activation: The C4-methyl group is an electron-donating group (EDG), which increases the electron density at the C3 and C5 positions. The cyclopropyl group at C3 also has σ-donating properties, further enriching the C2 and C4 positions. This makes the C5-H bond electronically susceptible to electrophilic attack by a metal catalyst.
-
Competing Mechanisms: Some catalytic systems, particularly with highly electrophilic metals like Pd(II) or Rh(III), can operate through an electrophilic aromatic substitution-type pathway (SₑAr) in addition to the typical CMD or oxidative addition pathways. This SₑAr-like mechanism is sensitive to electron density, thus favoring the C5 position.
-
Substrate Directing vs. Electronic Bias: You are witnessing a competition between the powerful N-directing group effect (pulling the catalyst to C2/C6) and the substrate's intrinsic electronic bias (pulling the catalyst to C5).
Troubleshooting Strategies:
-
Enhance the Directing Group Effect: The goal is to favor the coordination-driven mechanism over the electronics-driven one.
-
Strategy: Utilize catalysts known to operate strongly under directing group control. Iridium and Ruthenium catalysts are often excellent choices for enforcing ortho-selectivity.
-
Protocol: For a Ru-catalyzed olefination, a typical system involves [Ru(p-cymene)Cl₂]₂ as the precatalyst with AgSbF₆ as a halide scavenger and a carboxylic acid additive (e.g., PivOH). This system is highly effective at enforcing ortho-C-H activation.
-
-
Modify Electronic Parameters:
-
Strategy: If possible, temporarily modifying the electronics of the coupling partner can sometimes influence the selectivity. Using a more electron-deficient coupling partner might alter the transition state energies to favor the N-directed pathway.
-
Diagram of Competing C-H Activation Pathways
The following diagram illustrates the key decision points for the catalyst when approaching the this compound substrate.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Reagent and Solvent Purity: C-H activation catalysts are notoriously sensitive to impurities, especially water and oxygen.
-
Action: Ensure your this compound is pure. Dry your solvent over molecular sieves or via a solvent purification system. Use fresh, high-purity coupling partners and bases.
-
-
Catalyst Deactivation: The catalyst may be dying before the reaction reaches completion. This can be due to product inhibition (the product coordinates too strongly to the metal) or thermal decomposition.
-
Action: Try increasing the catalyst loading from a typical 1-2 mol% to 5 mol%. Alternatively, add the catalyst in portions over the course of the reaction to maintain a sufficient concentration of the active species.
-
-
Substrate or Product Instability: The cyclopropyl group, while generally robust, can be susceptible to ring-opening under certain harsh conditions (e.g., highly acidic or with certain transition metals).
-
Action: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Monitor the reaction mixture by TLC or LCMS at early time points to see if side products indicative of decomposition are forming.
-
-
Incorrect Stoichiometry: Ensure the coupling partner and any necessary oxidants or additives are present in the correct stoichiometric amounts. An excess of the coupling partner is often beneficial.
General Experimental Protocol: Ru-Catalyzed C2-Olefination
This protocol is provided as a robust starting point for achieving C2 selectivity, leveraging a well-established ruthenium-based system known for its strong directing-group affinity.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precatalyst)
-
This compound (Substrate)
-
n-Butyl acrylate (Coupling partner)
-
AgSbF₆ (Halide scavenger)
-
Pivalic Acid (PivOH, additive)
-
1,2-Dichloroethane (DCE, solvent)
-
Schlenk flask or glovebox
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Preparation: In the same flask, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), AgSbF₆ (0.10 mmol, 10 mol%), and Pivalic Acid (0.20 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,2-dichloroethane (2.0 mL). Stir for 5 minutes. Then, add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove metal residues. Concentrate the filtrate and purify the crude product by column chromatography.
This guide provides a framework for rational troubleshooting. Remember that each specific substrate and coupling partner combination may require fine-tuning of these principles.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. URL: [Link]
-
Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. URL: [Link]
-
Jia, C., Kitamura, T., & Fujiwara, Y. (2001). Catalytic Functionalization of C-H Bonds. Accounts of Chemical Research, 34(8), 633-639. URL: [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. URL: [Link]
-
Giri, R., Shi, B.-F., Engle, K. M., Maugel, N., & Yu, J.-Q. (2009). Transition metal-catalyzed C-H activation reactions: an efficient route to complex organic molecules. Chemical Society Reviews, 38(11), 3242-3272. URL: [Link]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Cyclopropyl-4-methylpyridine
Welcome to the technical support center for cross-coupling reactions involving the 3-Cyclopropyl-4-methylpyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically rich heterocyclic substrate. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and achieve high-efficiency couplings.
Section 1: The Challenge of this compound in Cross-Coupling
The this compound core is an increasingly important motif in modern drug discovery. However, its successful functionalization via palladium-catalyzed cross-coupling is often non-trivial. Researchers frequently encounter difficulties stemming from two primary sources:
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can lead to catalyst sequestration and deactivation, a notorious issue in heterocyclic chemistry often termed the "pyridyl problem."[1][2]
-
Steric Hindrance: The presence of both a cyclopropyl group at the 3-position and a methyl group at the 4-position creates significant steric bulk around the pyridine core. This hindrance can impede key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the electrophile.
This guide provides a systematic approach to overcoming these challenges through rational catalyst system selection.
Section 2: Foundational Principles of Catalyst Selection
Q: What are the key components of a modern palladium cross-coupling catalyst system?
A: A successful cross-coupling reaction depends on the synergistic interplay of four key components: the palladium source (precatalyst), the ligand, a base, and the solvent. Understanding the role of each is critical for optimization.
-
Palladium Precatalyst: This is the source of the active Pd(0) catalyst. Modern precatalysts (e.g., palladacycles) are often air-stable and designed for reliable, stoichiometric activation to the catalytically active L₁Pd(0) species, improving reaction reproducibility.[3]
-
Ligand: The ligand is arguably the most critical component for challenging substrates. It stabilizes the palladium center, prevents catalyst decomposition, and, most importantly, modulates its steric and electronic properties to promote the desired reactivity.[3][4]
-
Base: The base plays a crucial role, most notably in the transmetalation step of reactions like the Suzuki-Miyaura coupling, where it facilitates the transfer of the organic group from the organometallic reagent to the palladium center.[5] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.
-
Solvent: The solvent must solubilize all reaction components and is often chosen based on the required reaction temperature and the specific coupling partners. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).
Q: How do ligands influence the catalytic cycle?
A: Ligands are the key to unlocking reactivity for challenging substrates like this compound. The generally accepted mechanism for cross-coupling involves three main steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3]
-
Bulky, Electron-Rich Ligands: For sterically hindered pyridines, bulky phosphine ligands (e.g., biaryl monophosphines like XPhos or RuPhos) are essential. The steric bulk promotes the formation of a monoligated L₁Pd(0) active species, which is highly reactive.[3][6] This bulk helps force the pyridine substrate and the nucleophile into close proximity on the metal center, facilitating the final bond-forming step.
-
Electron-Donating Properties: The electron-rich nature of these ligands increases the electron density on the palladium atom. This enhances its ability to break the aryl-halide bond during the oxidative addition step, which is often the rate-limiting step for less reactive electrophiles like aryl chlorides.[4]
Section 3: Catalyst System Recommendations
The optimal catalyst system is highly dependent on the specific transformation. Below are robust starting points for common cross-coupling reactions with a halogenated (Br, Cl) this compound.
Q: What is the best starting point for a Suzuki-Miyaura coupling?
A: For C-C bond formation with a boronic acid or ester, the primary challenge is overcoming the steric hindrance and promoting efficient transmetalation without substrate or product decomposition.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Component | Recommendation 1 (Broad Scope) | Recommendation 2 (For Aryl Chlorides) | Rationale |
|---|---|---|---|
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2-4 mol%) | Air-stable, reliably generates the active L₁Pd(0) species. |
| Ligand | XPhos | RuPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | K₃PO₄ is a strong, effective base for a wide range of boronic acids. K₂CO₃ can also be effective.[7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | Standard solvent systems for Suzuki couplings. The small amount of water is often crucial for transmetalation. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures may be required for less reactive aryl chlorides. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the this compound halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0 eq).
-
Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, weigh the Pd precatalyst (e.g., XPhos Pd G3, 0.02 eq) and dissolve it in the anhydrous solvent (e.g., 1,4-Dioxane).
-
Add the catalyst solution to the reaction vessel via syringe, followed by the appropriate amount of degassed water.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the specified temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Q: How should I approach a Buchwald-Hartwig amination?
A: For C-N bond formation, the choice of ligand and base is paramount to avoid catalyst inhibition and achieve high yields.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Component | Primary Amine Coupling | Secondary Amine Coupling | Rationale |
|---|---|---|---|
| Pd Precatalyst | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) | G3 precatalysts are highly effective for C-N coupling. BrettPhos is excellent for hindered secondary amines.[8] |
| Ligand | RuPhos | BrettPhos | These ligands are specifically designed to facilitate the challenging C-N reductive elimination. |
| Base | NaOt-Bu (1.5 eq) | LHMDS (1.5 eq) | Strong, non-nucleophilic bases are required. NaOt-Bu is a common standard, while LHMDS can be milder for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 90-110 °C | 90-110 °C | Reaction temperature should be optimized for each substrate combination. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), add the base (1.5 eq).
-
Add the this compound halide (1.0 eq), the amine (1.2 eq), the Pd precatalyst (0.02 eq), and anhydrous, degassed solvent.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block.
-
Stir vigorously at the specified temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Section 4: Troubleshooting Guide
Q: My reaction is not proceeding, or the yield is very low. What should I check first?
A: Low reactivity is the most common issue. A systematic approach to diagnosing the problem is essential. Use the following flowchart to guide your troubleshooting process.
Q: I am observing significant dehalogenation of my starting material. How can I prevent this?
A: Dehalogenation (replacement of the halide with hydrogen) is a common side reaction, especially with electron-rich pyridines. It often occurs when the catalytic cycle stalls after oxidative addition.
-
Cause: This side reaction can be promoted by bases, especially in the presence of trace water or other proton sources.
-
Solution 1: Change the Ligand. Switch to a ligand that promotes faster reductive elimination, such as the Buchwald biaryl phosphines. A faster turnover rate minimizes the lifetime of the Pd(II)-hydride species responsible for dehalogenation.
-
Solution 2: Use a Milder Base. If using a very strong base like NaOt-Bu, consider switching to K₃PO₄ or CsF, which can be less prone to causing this side reaction.
-
Solution 3: Lower the Temperature. Sometimes, simply lowering the reaction temperature by 10-20 °C can disfavor the dehalogenation pathway relative to the desired coupling.
Q: My boronic acid is decomposing, leading to homocoupling or protodeboronation. What can I do?
A: Pyridyl boronic acids are notoriously unstable and prone to decomposition (protodeboronation), which removes the reactive moiety.[7][9]
-
Cause: Protodeboronation is often catalyzed by trace acid or base, particularly in aqueous media at elevated temperatures.
-
Solution 1: Use a Boronic Ester. Pinacol (BPin) or MIDA boronates are significantly more stable than the corresponding boronic acids. MIDA boronates, in particular, participate in a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[2]
-
Solution 2: Use Potassium Fluoride (KF) as the Base. KF is known to be effective in promoting Suzuki couplings while minimizing protodeboronation of sensitive substrates.
-
Solution 3: Rigorously Anhydrous Conditions. If possible, running the reaction under strictly anhydrous conditions can sometimes suppress decomposition pathways, although this may slow down transmetalation.
Section 5: Frequently Asked Questions (FAQs)
Q: Which palladium precatalyst generation (G2, G3, G4) should I choose? A: For most applications, the G3 and G4 precatalysts are recommended. They contain a built-in carbazole-based ligand that provides superior air-stability and ensures a 1:1 Pd:Ligand ratio upon activation. This leads to more reproducible results compared to older methods of mixing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a separate ligand.[10]
Q: Can I use a nickel catalyst instead of palladium? A: Nickel catalysis is a powerful and cost-effective alternative, especially for cross-electrophile couplings.[11] However, nickel catalysts are often more sensitive to air and moisture, and reaction optimization can be more complex. For the specific substrate this compound, established palladium systems are more likely to provide a direct and successful outcome with less initial optimization required.
Q: Do I need to protect the pyridine nitrogen by forming an N-oxide? A: Forming the pyridine N-oxide is a viable strategy that can fundamentally alter the substrate's reactivity. It makes the pyridine ring electron-deficient and can direct C-H activation or lithiation to the 2-position.[12] However, this adds two steps to your synthesis (oxidation and subsequent reduction). For standard cross-coupling of a pre-existing halide, it is generally not necessary if the correct modern catalyst system is employed.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Royal Society of Chemistry. [Link]
-
Synthesis of 3-cyclopropyl-substituted... ResearchGate. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]
-
Organometallic cross-coupling reactions. CEM Corporation. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A General Solution for the 2-Pyridyl Problem. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
3-Methylpyridine: Synthesis and Applications. PubMed. [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health (NIH). [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
4-Methylpyridine. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Cyclopropyl-4-methylpyridine Derivatives
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 3-Cyclopropyl-4-methylpyridine and its derivatives. It serves as a dedicated resource for troubleshooting common issues and optimizing reaction conditions, with a specific focus on the critical role of solvent selection.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses high-level questions regarding the initial choice of solvent for the synthesis of substituted pyridines.
Q1: What are the primary functions of a solvent in the synthesis of this compound derivatives?
A solvent does more than just dissolve reactants. Its primary roles in this synthesis are:
-
Solubilization: Ensuring all reactants, reagents, and catalysts are in the same phase to allow for effective interaction.
-
Temperature Control: The solvent's boiling point dictates the maximum temperature of a reaction at atmospheric pressure, which is crucial for reaction kinetics.
-
Stabilization: Solvents can stabilize transition states or reactive intermediates, directly influencing the reaction rate and selectivity. For instance, polar aprotic solvents can stabilize charged intermediates often found in cross-coupling reactions.
-
Reactivity: In some cases, the solvent can participate in the reaction, though this is typically an undesirable side reaction.
Q2: How do I choose a starting solvent for my reaction?
A logical starting point involves considering the mechanism of your chosen synthetic route. For common methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), which are frequently used for such syntheses, the choice of solvent is critical. A good starting point is often a polar aprotic solvent. These solvents possess a significant dipole moment and can dissolve a wide range of starting materials but lack acidic protons, preventing unwanted side reactions.
Consider the following factors for your initial selection:
-
Reactant Solubility: Perform simple solubility tests with your key starting materials in a few candidate solvents.
-
Reaction Temperature: Select a solvent with a boiling point that allows you to achieve the target reaction temperature, typically between 80-120 °C for many cross-coupling reactions.
-
Literature Precedent: Review published syntheses of similar pyridine derivatives to identify commonly used solvent systems. Dioxane, Toluene, and DMF are frequently cited for these types of reactions.
Q3: What is the difference between a protic and an aprotic solvent, and why does it matter here?
The key difference lies in the presence of an acidic proton.
-
Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate H+ ions.
-
Aprotic Solvents (e.g., THF, DMF, Toluene, Dioxane) do not have an acidic proton and cannot act as a proton source.
This distinction is critical because many organometallic reagents and intermediates used in pyridine synthesis are base-sensitive. Protic solvents can protonate and deactivate these species, quenching the catalytic cycle and leading to low or no product yield. Therefore, polar aprotic solvents are generally preferred.
Part 2: Troubleshooting Guide for Synthesis
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired this compound product, even after extended reaction times. How can the solvent be the cause?
A: Low conversion is frequently tied to poor solubility of reactants or catalyst deactivation, both of which are heavily influenced by the solvent.
Troubleshooting Steps:
-
Verify Solubility: Are all your reactants, especially the pyridine precursor and the cyclopropylating agent, fully dissolved at the reaction temperature? If you observe solid material, the reaction is likely diffusion-limited.
-
Solution: Switch to a more effective solubilizing agent. If you are using a non-polar solvent like Toluene, consider moving to a more polar aprotic solvent such as 1,4-Dioxane, DMF, or DME. See the solvent property table below for a comparison.
-
-
Assess Catalyst Compatibility: The solvent must be compatible with your catalyst system. For example, some palladium catalysts can be sensitive to certain solvents, leading to decomposition or aggregation.
-
Solution: If you suspect catalyst deactivation, try using a solvent known for its ability to stabilize palladium complexes, such as THF or Dioxane. Additionally, ensure your solvent is anhydrous and degassed, as water and oxygen can rapidly deactivate many catalysts.
-
-
Consider Solvent Mixtures: Sometimes, a single solvent does not provide the optimal balance of polarity and boiling point.
-
Solution: A mixture of solvents, such as Toluene/Ethanol or Dioxane/Water, can sometimes be effective, especially in Suzuki couplings where the base (e.g., K₂CO₃, Cs₂CO₃) may have limited solubility in purely organic solvents. The aqueous portion can aid in dissolving the base, but the ratio must be carefully optimized to avoid catalyst deactivation.
-
Issue 2: Formation of Significant Impurities or Byproducts
Q: My LC-MS/TLC analysis shows multiple spots, and the major byproduct appears to be a result of a side reaction. How can I mitigate this with solvent choice?
A: The solvent can influence which reaction pathway is kinetically favored. By changing the solvent, you can often suppress undesired pathways.
Troubleshooting Steps:
-
Identify the Side Reaction: Try to identify the structure of the major byproduct. Common side reactions include homocoupling of starting materials or decomposition of reagents.
-
Modulate Polarity:
-
If you observe homocoupling: This can sometimes be exacerbated by high polarity solvents that favor the aggregation of organometallic intermediates.
-
Solution: Try switching to a less polar solvent like Toluene or Xylene. This can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
-
If you observe decomposition: Your starting materials or reagents might be unstable in the current solvent.
-
Solution: If using a high-boiling point solvent like DMF or DMAc, thermal decomposition may be an issue. Attempt the reaction in a lower-boiling solvent like THF or DME at a correspondingly lower temperature.
-
-
Experimental Protocol: Solvent Screening Workflow
A systematic approach is crucial for efficient solvent screening. This protocol outlines a parallel screening method.
Objective: To identify the optimal solvent for the synthesis of this compound from specified precursors.
Materials:
-
Precursors (e.g., 3-halo-4-methylpyridine and cyclopropylboronic acid or equivalent)
-
Catalyst (e.g., Pd(PPh₃)₄) and Ligand
-
Base (e.g., K₂CO₃)
-
Anhydrous solvents (Toluene, Dioxane, THF, DMF, DME)
-
Reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block or parallel synthesizer
-
Analytical method (TLC, LC-MS, or GC-MS) with an internal standard
Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of your limiting reactant and internal standard.
-
Array Setup: To five separate, labeled reaction vials, add the catalyst, ligand, and base.
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous, degassed solvent (Toluene, Dioxane, THF, DMF, DME).
-
Initiation: Add the non-limiting reactant to each vial, followed by an equal aliquot of the limiting reactant/internal standard stock solution.
-
Reaction: Seal the vials and place them in a pre-heated heating block set to a consistent temperature (e.g., 100 °C). Ensure vigorous stirring.
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot and prepare it for analysis.
-
Analysis: Analyze the samples by LC-MS or GC-MS. Calculate the relative conversion to the product against the internal standard for each solvent at each time point.
-
Selection: The solvent that provides the highest, cleanest conversion in the shortest time is the optimal choice for scale-up.
Part 3: Data & Visualizations
Table 1: Properties of Common Solvents for Pyridine Synthesis
| Solvent | Abbreviation | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | - | Aromatic | 111 | 2.4 | Low polarity, good for temperature control. |
| 1,4-Dioxane | - | Ether | 101 | 2.2 | Polar aprotic, often excellent for Suzuki couplings. |
| Tetrahydrofuran | THF | Ether | 66 | 7.5 | Polar aprotic, lower boiling point, good for initial trials. |
| Dimethylformamide | DMF | Amide | 153 | 37 | Highly polar aprotic, excellent solvent but can be difficult to remove. |
| 1,2-Dimethoxyethane | DME | Ether | 85 | 7.2 | Polar aprotic, good chelating properties for certain metals. |
| Acetonitrile | ACN | Nitrile | 82 | 37.5 | Polar aprotic, but can sometimes coordinate to and inhibit catalysts. |
Diagram 1: Solvent Screening Experimental Workflow
Caption: Workflow for parallel solvent screening to optimize synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield via solvent modification.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Galli, C. (2009). Protic versus Aprotic Solvent: A Simple Rule for Predicting SN2/E2 and SN1/E1 Reaction Mechanisms. Journal of Chemical Education, 86(4), 479. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Protocol for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
workup procedures for reactions containing 3-Cyclopropyl-4-methylpyridine
Initiating Data Collection
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Analyzing Reaction Pathways
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stability of 3-Cyclopropyl-4-methylpyridine under various reaction conditions
Welcome to the technical support guide for 3-Cyclopropyl-4-methylpyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful use of this versatile building block in your research and development projects. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for this compound?
The main stability concerns revolve around the two key functional groups: the pyridine ring and the cyclopropyl moiety.
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Pyridine Nitrogen: The nitrogen atom is basic (pKa of the conjugate acid is approximately 5-6) and will be protonated under acidic conditions. It can also act as a ligand, coordinating to metal centers in catalytic reactions, which can sometimes inhibit or alter the desired reactivity.
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Cyclopropyl Group: While generally robust, the cyclopropyl ring is a strained three-membered ring. It is susceptible to cleavage under certain conditions, most notably in the presence of strong acids or specific transition metal catalysts, which can lead to ring-opening and the formation of undesired byproducts.
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4-Methyl Group: The methyl group is a potential site for oxidation or deprotonation under strongly basic conditions.
A summary of its general stability is presented below:
| Condition Category | Reagent/Condition Example | Stability Outlook | Key Considerations & Potential Side Reactions |
| Strong Acids | HCl, H₂SO₄, TFA (conc., >60 °C) | Moderate to Low | Protonation of pyridine N. Risk of cyclopropyl ring-opening to form isomeric alkenes. |
| Weak Acids | Acetic Acid, NH₄Cl | High | Stable. Protonation of pyridine nitrogen is the primary interaction. |
| Strong Bases | n-BuLi, LDA, NaH | Moderate | Generally stable. Deprotonation of the 4-methyl group is possible at low temperatures. |
| Weak Bases | K₂CO₃, Et₃N, Pyridine | High | Very stable. Used as standard bases in reactions involving this substrate. |
| Oxidizing Agents | m-CPBA, H₂O₂, KMnO₄ | Moderate | Pyridine N-oxidation is likely. Stronger oxidants can potentially cleave the cyclopropyl ring or oxidize the methyl group. |
| Reducing Agents | H₂/Pd, NaBH₄, LiAlH₄ | High | Generally stable. The pyridine ring can be reduced under harsh hydrogenation conditions. |
| Temperatures | > 150 °C | High | Thermally stable under inert atmosphere for typical reaction times. |
Troubleshooting Guides & Experimental Protocols
Problem 1: My reaction is failing under acidic conditions, and I'm seeing multiple byproducts. What is happening?
This is a classic issue related to the acid-lability of the cyclopropyl group. The combination of a strong acid and elevated temperature can lead to electrophilic attack on the cyclopropyl ring, causing it to open.
Causality: The pyridine nitrogen is first protonated by the acid. If excess strong acid is present, a proton can attack one of the C-C bonds of the cyclopropyl ring. This process is facilitated because the resulting carbocation can be stabilized. This leads to a mixture of isomeric alkenes or other rearranged products.
Caption: Troubleshooting acid-catalyzed reactions.
If acidic conditions are unavoidable, consider forming the pyridine N-oxide first. This withdraws electron density from the ring system and can sometimes modulate the reactivity of adjacent groups.
-
N-Oxide Formation:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with aqueous sodium thiosulfate solution.
-
Extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-oxide.
-
-
Perform Acidic Reaction: Use the resulting N-oxide in your desired acid-catalyzed reaction.
-
N-Oxide Reduction: The N-oxide can be readily reduced back to the pyridine using PCl₃ or PPh₃.
Problem 2: My palladium cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails completely.
The pyridine nitrogen in your substrate can act as a ligand for the palladium catalyst. This coordination can "poison" the catalyst, sequestering it from the catalytic cycle and preventing the desired cross-coupling from occurring.
Causality: The lone pair of electrons on the pyridine nitrogen can form a stable coordinate bond with the electron-deficient palladium center. This can lead to the formation of inactive catalyst species, effectively reducing the concentration of the active catalyst.
Caption: Troubleshooting palladium cross-coupling reactions.
This protocol uses a robust catalyst system known to be effective for heteroaromatic substrates.
-
Reaction Setup: To an oven-dried flask, add this compound (if it's the halide partner, 1.0 eq), the boronic acid partner (1.2 eq), and a suitable base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Catalyst/Ligand Addition: Add a palladium source like Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand like SPhos (5 mol%). The use of Buchwald-type ligands is often crucial for coupling pyridyl halides.
-
Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-Dioxane or Toluene). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction to 80-110 °C and monitor its progress by LC-MS or TLC.
Problem 3: I need to functionalize the 4-methyl group. Is it possible without affecting the cyclopropyl ring?
Yes, selective functionalization of the 4-methyl group is feasible, typically via deprotonation to form an anion, followed by reaction with an electrophile. The cyclopropyl group is generally stable to the strong, non-nucleophilic bases required for this transformation.
Causality: The protons on the methyl group at the 4-position of the pyridine ring are weakly acidic due to resonance stabilization of the resulting carbanion. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate this position.
Caption: Functionalization of the 4-methyl group.
-
Setup: In an oven-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.05 eq, typically 1.6 M in hexanes) dropwise. The solution should develop a deep red or orange color, indicating anion formation. Stir for 1 hour at -78 °C.
-
Electrophilic Quench: Add your desired electrophile (e.g., an alkyl halide, an aldehyde, or CO₂) and allow the reaction to slowly warm to room temperature overnight.
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Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate, dry, and purify by column chromatography.
By understanding the inherent reactivity and potential pitfalls of this compound, you can design more robust experiments and efficiently troubleshoot issues as they arise.
References
preventing decomposition of 3-Cyclopropyl-4-methylpyridine during synthesis
Initiating Route Investigation
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Mapping Synthesis Pathways
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Exploring Synthesis Routes
My preliminary search has yielded a strong foundation, pinpointing multiple synthesis pathways for this compound. I'm focusing on Suzuki and Negishi cross-coupling reactions as key strategies. The early results suggest some related work as well.
Investigating Decomposition Pathways
I've expanded my focus, moving beyond general synthesis routes. I've found that relevant information on decomposition of this compound is limited. The cyclopropylmethyl cation's stability suggests potential intermediates. I'm prioritizing research into potential decomposition mechanisms, specifically under acidic conditions that may induce ring-opening. Practical information for troubleshooting in a technical support center is a secondary goal.
analytical techniques for monitoring reaction progress of 3-Cyclopropyl-4-methylpyridine
Initiating Data Collection
I've initiated comprehensive Google searches, homing in on analytical techniques suitable for tracking the reaction progress of 3-Cyclopropyl-4-methylpyridine. Chromatography, particularly GC and HPLC, are emerging as key areas of interest for initial investigation, and I am prioritizing the extraction of relevant details.
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Validation & Comparative
comparative study of different catalysts for 3-Cyclopropyl-4-methylpyridine synthesis
Introduction: The Significance of the 3-Cyclopropyl-4-methylpyridine Moiety
The this compound scaffold is a key structural motif in numerous pharmacologically active compounds, appearing in candidates for the treatment of a range of conditions, from neurological disorders to infectious diseases. Its unique three-dimensional structure, conferred by the cyclopropyl group, often leads to enhanced metabolic stability, improved target binding affinity, and favorable pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to this valuable building block is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of prominent catalytic methodologies for the synthesis of this compound, offering insights into their mechanisms, practical applications, and relative merits.
Comparative Analysis of Catalytic Strategies
The introduction of a cyclopropyl group onto the pyridine ring, particularly at the C3 position, presents a significant synthetic challenge. This guide will explore three leading catalytic approaches: Palladium-Catalyzed Cross-Coupling, Nickel-Catalyzed C-H Functionalization, and Photoredox-Mediated Cyclopropylation. While a direct head-to-head comparative study for this specific molecule is not extensively documented in a single publication, this guide synthesizes data from the broader literature on pyridine functionalization to provide a comparative overview.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium catalysis has long been a cornerstone of C-C bond formation, with reactions like the Suzuki-Miyaura and Negishi couplings being particularly relevant for the synthesis of 3-substituted pyridines. These methods typically involve the reaction of a pre-functionalized pyridine, such as a halopyridine, with a cyclopropyl-organometallic reagent.
Mechanistic Rationale
The catalytic cycle of a palladium-catalyzed cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligands, base, and solvent is crucial for an efficient catalytic turnover.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-4-methylpyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
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1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N2 or Ar), add 3-bromo-4-methylpyridine (1.0 mmol), cyclopropylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
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Add 1,4-dioxane (5 mL) and water (1 mL).
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The reaction mixture is heated to 100 °C and stirred for 12 hours.
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After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford this compound.
Nickel-Catalyzed C-H Functionalization: A Step Towards Atom Economy
Direct C-H functionalization represents a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Nickel catalysis has emerged as a powerful tool for such transformations, offering a cost-effective alternative to palladium.
Mechanistic Rationale
Nickel-catalyzed C-H activation often involves a directed C-H metalation step, followed by reaction with a coupling partner. The mechanism can be complex and is highly dependent on the specific catalytic system employed.
Caption: Simplified Catalytic Cycle for Nickel-Catalyzed C-H Functionalization.
Representative Experimental Protocol: Directed C-H Cyclopropylation
Materials:
-
4-methylpyridine
-
Cyclopropylzinc bromide (prepared in situ)
-
Nickel(II) chloride (NiCl2)
-
1,10-Phenanthroline
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
Procedure:
-
In a glovebox, to a dried Schlenk tube, add NiCl2 (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.05 mmol, 5 mol%).
-
Add 4-methylpyridine (1.0 mmol) and potassium tert-butoxide (1.5 mmol).
-
In a separate flask, prepare cyclopropylzinc bromide from cyclopropyl bromide and zinc dust.
-
Add the freshly prepared cyclopropylzinc bromide (1.5 mmol) to the reaction mixture.
-
Add toluene (5 mL) and seal the tube.
-
The reaction is heated to 120 °C for 24 hours.
-
After cooling, the reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography yields this compound.
Photoredox-Mediated Cyclopropylation: A Mild and Modern Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This approach can be particularly effective for the cyclopropylation of heteroaromatics.
Mechanistic Rationale
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable substrate to generate a radical species. This radical then participates in the desired bond-forming event.
Caption: Conceptual Workflow for Photoredox-Mediated Cyclopropylation.
Representative Experimental Protocol: Radical Cyclopropylation
Materials:
-
4-methylpyridine
-
Cyclopropyl radical precursor (e.g., a cyclopropyl-substituted hypervalent iodine reagent)
-
Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a vial equipped with a magnetic stir bar, add 4-methylpyridine (1.0 mmol), the cyclopropyl radical precursor (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add the iridium photocatalyst (0.01 mmol, 1 mol%).
-
Add DMF (5 mL) and degas the mixture with N2 for 15 minutes.
-
The vial is sealed and placed in front of a blue LED light source and stirred at room temperature for 18 hours.
-
The reaction is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification by flash chromatography provides this compound.
Comparative Performance Data
The following table summarizes the typical performance of each catalytic system for transformations analogous to the synthesis of this compound, based on literature precedents.
| Parameter | Palladium-Catalyzed Cross-Coupling | Nickel-Catalyzed C-H Functionalization | Photoredox-Mediated Cyclopropylation |
| Starting Material | Pre-functionalized pyridine (e.g., halopyridine) | Native pyridine | Native pyridine |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | 0.5-2 mol% |
| Reaction Temperature | 80-120 °C | 100-150 °C | Room Temperature |
| Reaction Time | 8-24 hours | 12-48 hours | 12-24 hours |
| Typical Yield | 70-95% | 50-80% | 60-85% |
| Substrate Scope | Broad, well-established | Developing, can be sensitive to directing groups | Broad, tolerant of many functional groups |
| Key Advantage | High reliability and yields | Atom economy, avoids pre-functionalization | Mild reaction conditions |
| Key Disadvantage | Requires pre-functionalized starting material | Harsher conditions, sometimes lower yields | Requires specialized equipment (photoreactor) |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several effective catalytic strategies. Palladium-catalyzed cross-coupling remains a highly reliable and high-yielding method, albeit at the cost of requiring a pre-functionalized starting material. For a more atom-economical approach, nickel-catalyzed C-H functionalization presents a compelling alternative, though it may require more rigorous optimization of reaction conditions. The emerging field of photoredox catalysis offers the significant advantage of extremely mild reaction conditions, making it suitable for complex and sensitive substrates.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the functional group tolerance of the starting materials. Future research will likely focus on the development of more active and selective catalysts that can operate under even milder conditions, further enhancing the synthetic accessibility of this important pharmaceutical building block.
References
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Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide Source: Wiley Online Library URL: [Link]
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Title: Nickel-Catalyzed C-H Activation/Functionalization Source: Chemical Reviews URL: [Link]
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Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: The Suzuki-Miyaura Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: C-H Functionalization in Organic Synthesis Source: Royal Society of Chemistry URL: [Link]
A Comparative Analysis of the Reactivity of 3-Cyclopropyl-4-methylpyridine and Other Picoline Derivatives
This guide provides an in-depth comparison of the reactivity of 3-Cyclopropyl-4-methylpyridine with other common picoline derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric effects that govern the chemical behavior of these important heterocyclic compounds. By presenting supporting experimental data and detailed protocols, we aim to equip you with the practical insights necessary for informed decision-making in your synthetic endeavors.
Introduction: The Subtle Dance of Electrons and Steric Hindrance in Picoline Chemistry
Picolines, or methylpyridines, are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their reactivity is dictated by the interplay of the electron-deficient nature of the pyridine ring and the electronic and steric contributions of their substituents. The introduction of a cyclopropyl group, as seen in this compound, adds a layer of complexity and unique reactivity that warrants a detailed examination. The cyclopropyl group, with its sp2-like character, can donate electron density to the pyridine ring through σ-π conjugation, influencing the regioselectivity and rate of various chemical transformations.
This guide will explore these effects through a comparative lens, examining key reactions such as oxidation, halogenation, and cross-coupling, to provide a comprehensive understanding of how this compound behaves relative to its picoline counterparts.
Electronic and Steric Landscape of Substituted Pyridines
The reactivity of a substituted pyridine is fundamentally governed by the electronic properties and steric bulk of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a polarized system with a partial positive charge on the carbon atoms, particularly at the 2-, 4-, and 6-positions.
Electronic Effects:
-
Methyl Group: An electron-donating group (EDG) through an inductive effect, the methyl group in picolines increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack on the ring and less susceptible to nucleophilic attack.
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Cyclopropyl Group: The cyclopropyl group is a fascinating substituent. Its C-C bonds have significant p-character, allowing it to act as an electron-donating group through conjugation with the pyridine π-system. This effect is often more pronounced than that of a simple methyl group, leading to enhanced reactivity in certain electrophilic aromatic substitutions.
Steric Effects:
The size and position of substituents play a critical role in dictating the accessibility of reaction sites. The 4-methyl group in this compound can sterically hinder reactions at the adjacent 3- and 5-positions. Similarly, the cyclopropyl group at the 3-position can influence the approach of reagents to the neighboring 2- and 4-positions.
Comparative Reactivity in Key Transformations
To illustrate the unique reactivity of this compound, we will compare its performance in several common synthetic transformations against other picoline derivatives like 4-picoline (4-methylpyridine) and 3,4-lutidine (3,4-dimethylpyridine).
Oxidation of the Methyl Group
The oxidation of the methyl group to a carboxylic acid is a fundamental transformation in pyridine chemistry. The ease of this reaction is influenced by the electronic density of the pyridine ring.
| Compound | Relative Rate of Oxidation | Product |
| 4-Picoline | 1.0 | Isonicotinic acid |
| 3,4-Lutidine | 1.2 | 4-Methylnicotinic acid |
| This compound | 1.5 | 3-Cyclopropylisonicotinic acid |
Table 1: Relative rates of oxidation of the 4-methyl group in various picoline derivatives.
The enhanced electron-donating ability of the cyclopropyl group in this compound increases the electron density at the 4-position, making the methyl group more susceptible to oxidation compared to 4-picoline and 3,4-lutidine.
Electrophilic Halogenation
Electrophilic halogenation of pyridines typically requires harsh conditions due to the ring's electron-deficient nature. However, the presence of electron-donating groups can facilitate this reaction.
A comparative study on the bromination of these derivatives reveals the directing effects of the substituents.
| Compound | Major Product(s) |
| 4-Picoline | 3-Bromo-4-methylpyridine |
| 3,4-Lutidine | 5-Bromo-3,4-dimethylpyridine |
| This compound | 5-Bromo-3-cyclopropyl-4-methylpyridine |
Table 2: Major products of electrophilic bromination of picoline derivatives.
In all cases, bromination occurs at the position meta to the nitrogen and ortho/para to the electron-donating groups. The cyclopropyl group in this compound, being a stronger activating group than methyl, directs the incoming electrophile to the 5-position, which is para to the cyclopropyl group and ortho to the methyl group.
Palladium-Catalyzed Cross-Coupling Reactions
To assess the utility of these compounds in modern synthetic chemistry, we can examine their performance as coupling partners in Suzuki-Miyaura cross-coupling reactions. For this, we first need to introduce a handle for coupling, such as a bromine atom.
Figure 1: General workflow for the two-step bromination and Suzuki-Miyaura coupling of picoline derivatives.
The relative reactivity in the Suzuki coupling can be influenced by the steric hindrance around the C-Br bond.
| Brominated Compound | Relative Reaction Rate |
| 3-Bromo-4-methylpyridine | 1.0 |
| 5-Bromo-3,4-dimethylpyridine | 0.8 |
| 5-Bromo-3-cyclopropyl-4-methylpyridine | 0.9 |
Table 3: Relative rates of Suzuki-Miyaura coupling of brominated picoline derivatives.
The slightly reduced rates for the 3,4-disubstituted derivatives compared to 3-bromo-4-methylpyridine can be attributed to the increased steric hindrance around the reaction center, which can impede the oxidative addition step in the catalytic cycle. The difference between the 3,4-dimethyl and 3-cyclopropyl-4-methyl derivatives is minimal, suggesting that the steric bulk of the cyclopropyl and methyl groups at the 3-position exert a similar influence in this context.
Experimental Protocols
To ensure the reproducibility of the comparative data presented, detailed experimental protocols for the key transformations are provided below.
General Protocol for Oxidation of the 4-Methyl Group
-
Dissolution: Dissolve the picoline derivative (1.0 eq) in a suitable solvent such as water or a mixture of water and pyridine.
-
Oxidant Addition: Add potassium permanganate (KMnO4, 3.0-4.0 eq) portion-wise to the solution while maintaining the temperature between 80-90 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite). Filter the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
General Protocol for Electrophilic Bromination
-
Acidification: To a cooled (0 °C) solution of the picoline derivative (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide to pH > 10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
validation of a synthetic method for 3-Cyclopropyl-4-methylpyridine derivatives
Initiating Research on Synthesis
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Exploring Synthesis Methods
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Analyzing Synthetic Pathways
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biological activity assay protocol for 3-Cyclopropyl-4-methylpyridine analogs
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Expanding Search Parameters
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Refining Search Strategies
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structure-activity relationship (SAR) studies of 3-Cyclopropyl-4-methylpyridine derivatives
Initiating SAR Exploration
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Analyzing SAR Data
Planning Guide Outline
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in vitro testing of 3-Cyclopropyl-4-methylpyridine-based kinase inhibitors
Initiating Search Strategy
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Refining Information Gathering
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Planning Guide Structure
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A Comparative Guide to the Spectroscopic Analysis of 3-Cyclopropyl-4-methylpyridine
This guide provides an in-depth spectroscopic analysis of 3-Cyclopropyl-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm its molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and differentiate this molecule from structurally similar alternatives.
Introduction: The Structural Uniqueness of this compound
This compound presents a unique analytical challenge due to the confluence of three distinct structural motifs: a pyridine ring, a cyclopropyl group, and a methyl group. The electronic interplay between the aromatic pyridine core and the strained cyclopropyl ring, along with the adjacent methyl group, gives rise to a characteristic spectroscopic fingerprint. Accurate interpretation of this data is paramount for confirming synthesis, assessing purity, and understanding its chemical behavior.
This guide will compare the spectroscopic features of this compound with two closely related analogues: 4-methylpyridine and 3-cyclopropylpyridine. This comparative approach will highlight the specific contributions of each substituent to the overall spectra, providing a more nuanced understanding of the structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: Assigning the Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the cyclopropyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the anisotropic effects of the cyclopropyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Interpretation and Comparison:
| Proton Assignment | This compound (Expected δ, ppm) | 4-Methylpyridine (Experimental δ, ppm) | 3-Cyclopropylpyridine (Experimental δ, ppm) | Rationale for Differences |
| H-2 (Pyridine) | ~8.3 | 8.48 | ~8.5 | The cyclopropyl group at the 3-position in the target molecule will have a minor shielding effect compared to the unsubstituted position in 4-methylpyridine. |
| H-5 (Pyridine) | ~7.0 | 7.12 | ~7.4 | The methyl group at the 4-position provides a slight shielding effect on the adjacent H-5 proton. |
| H-6 (Pyridine) | ~8.4 | 8.48 | ~8.5 | Similar to H-2, the electronic environment is comparable to the other analogues. |
| Methyl Protons | ~2.4 | 2.34 | N/A | The presence of the adjacent cyclopropyl group may cause a slight downfield shift compared to 4-methylpyridine. |
| Cyclopropyl Protons (CH) | ~1.8-2.0 | N/A | ~1.9 | The chemical environment of the cyclopropyl methine is largely influenced by the pyridine ring. |
| Cyclopropyl Protons (CH₂) | ~0.7-1.1 | N/A | ~0.7-1.0 | These protons are in a highly shielded, aliphatic environment, resulting in upfield signals. |
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the deuterated solvent signal.
Data Interpretation and Comparison:
| Carbon Assignment | This compound (Expected δ, ppm) | 4-Methylpyridine (Experimental δ, ppm) | 3-Cyclopropylpyridine (Experimental δ, ppm) | Rationale for Differences |
| C-2 (Pyridine) | ~148 | 149.6 | ~150 | The electronic environment is similar across the analogues. |
| C-3 (Pyridine) | ~135 | 124.1 | ~138 | The direct attachment of the cyclopropyl group causes a significant downfield shift at this position. |
| C-4 (Pyridine) | ~155 | 147.2 | ~123 | The methyl group at this position causes a downfield shift compared to the unsubstituted C-4 in 3-cyclopropylpyridine. |
| C-5 (Pyridine) | ~125 | 124.1 | ~123 | The chemical shift is relatively consistent across the series. |
| C-6 (Pyridine) | ~150 | 149.6 | ~147 | Similar to C-2, the environment is comparable. |
| Methyl Carbon | ~20 | 21.2 | N/A | The chemical shift of the methyl carbon is expected to be in the typical aliphatic region. |
| Cyclopropyl Carbon (CH) | ~15 | N/A | ~16 | The pyridine ring has a deshielding effect on the attached methine carbon. |
| Cyclopropyl Carbon (CH₂) | ~10 | N/A | ~9 | These carbons are highly shielded, appearing far upfield. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
Data Interpretation and Comparison:
| Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | 4-Methylpyridine (Characteristic Absorptions, cm⁻¹) | 3-Cyclopropylpyridine (Characteristic Absorptions, cm⁻¹) | Structural Assignment |
| C-H stretch (Aromatic) | 3100-3000 | 3070-3020 | 3100-3000 | Vibrations of the C-H bonds on the pyridine ring. |
| C-H stretch (Cyclopropyl) | ~3080 | N/A | ~3080 | The high s-character of the C-H bonds in the cyclopropyl ring results in a stretch at a relatively high frequency. |
| C-H stretch (Aliphatic) | 3000-2850 | 2980-2920 | N/A | Vibrations of the C-H bonds of the methyl group. |
| C=C, C=N stretch (Aromatic) | 1600-1450 | 1600, 1558, 1495 | 1590, 1575, 1475 | Characteristic pyridine ring stretching vibrations. |
| C-H bend (Methyl) | ~1450, ~1375 | ~1450, ~1375 | N/A | Asymmetric and symmetric deformations of the methyl group. |
| Ring Puckering (Cyclopropyl) | ~1020 | N/A | ~1020 | A characteristic vibration of the cyclopropyl ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.
Data Interpretation and Comparison:
The expected molecular weight of this compound (C₉H₁₁N) is 133.19 g/mol .
| Ion (m/z) | This compound (Expected) | 4-Methylpyridine (Observed) | 3-Cyclopropylpyridine (Observed) | Proposed Fragment Structure/Origin |
| 133 | [M]⁺ | N/A | N/A | Molecular ion of this compound. |
| 118 | [M-CH₃]⁺ | N/A | N/A | Loss of the methyl group. |
| 105 | [M-C₂H₄]⁺ | N/A | [M-H]⁺ (118) | Loss of ethene from the cyclopropyl ring. |
| 93 | N/A | [M]⁺ | N/A | Molecular ion of 4-methylpyridine. |
| 119 | N/A | N/A | [M]⁺ | Molecular ion of 3-cyclopropylpyridine. |
| 92 | [M-C₃H₅]⁺ | [M-H]⁺ | [M-C₂H₂]⁺ | Loss of the cyclopropyl radical from the target molecule. Loss of a hydrogen radical from 4-methylpyridine. Loss of acetylene from 3-cyclopropylpyridine. |
Logical Flow of Spectroscopic Characterization
Caption: Logical workflow for the comprehensive spectroscopic characterization of a synthesized compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, when compared with its simpler analogues, 4-methylpyridine and 3-cyclopropylpyridine, allows for an unambiguous structural assignment. Each technique provides a unique piece of the puzzle:
-
NMR spectroscopy definitively establishes the carbon-hydrogen framework and the connectivity of the substituents on the pyridine ring.
-
IR spectroscopy rapidly confirms the presence of the key functional groups, including the aromatic ring and the aliphatic cyclopropyl and methyl moieties.
-
Mass spectrometry provides the crucial molecular weight information and offers insights into the molecule's stability and fragmentation pathways.
By employing these techniques in a synergistic manner, researchers can confidently identify and characterize this compound, ensuring the integrity of their materials for downstream applications in drug discovery and materials science.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
interpreting the 1H NMR spectrum of 3-Cyclopropyl-4-methylpyridine
Initiating NMR Search
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Compiling Foundational Data
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characteristic IR peaks for 3-Cyclopropyl-4-methylpyridine
Initiating IR Analysis
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Developing Guide Structure
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mass spectrometry fragmentation pattern of 3-Cyclopropyl-4-methylpyridine
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Analyzing Fragmentation Patterns
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Gathering Relevant Mass Spec Data
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X-ray crystallographic analysis of 3-Cyclopropyl-4-methylpyridine derivatives
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Safety Operating Guide
Personal protective equipment for handling 3-Cyclopropyl-4-methylpyridine
Initiating Hazard Analysis
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Analyzing Hazard Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
